N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUUONNLVFAZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209081 | |
| Record name | N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60320-32-3 | |
| Record name | N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060320323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60320-32-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-CHLORO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PM486708 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
This guide provides a comprehensive overview of the core properties of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, tailored for researchers, scientists, and professionals in drug development. The document synthesizes available data on its chemical identity, physicochemical properties, synthesis, and potential biological relevance.
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with a chloro group at the 5-position and an acetamido group at the 2-position. It is also recognized as an impurity of the diuretic drug Acetazolamide.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 60320-32-3[1] |
| Molecular Formula | C₄H₄ClN₃OS[1] |
| SMILES | CC(=O)NC1=NN=C(S1)Cl[1] |
| InChI | InChI=1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9)[1] |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 177.61 g/mol | PubChem[1] |
| Monoisotopic Mass | 176.9763606 Da | PubChem[1] |
| XlogP3 | 1.8 | PubChem[1] |
| Polar Surface Area | 83.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general synthetic route can be inferred from methods used for analogous compounds. The synthesis logically proceeds in two main stages: the formation of the 2-amino-5-chloro-1,3,4-thiadiazole intermediate, followed by its acetylation.
Experimental Protocols
Step 1: Synthesis of 2-amino-5-chloro-1,3,4-thiadiazole (Intermediate)
A plausible method for the synthesis of the intermediate, 2-amino-5-chloro-1,3,4-thiadiazole, is adapted from a patented process involving the diazotization and chlorination of 2,5-diamino-1,3,4-thiadiazole.[3]
-
Materials: 2,5-diamino-1,3,4-thiadiazole hydrochloride hydrate, concentrated hydrochloric acid, sodium nitrite, copper powder (optional, for Gattermann reaction) or cuprous chloride (optional, for Sandmeyer reaction), concentrated ammonium hydroxide.
-
Procedure:
-
2,5-diamino-1,3,4-thiadiazole hydrochloride hydrate is dissolved in cold concentrated hydrochloric acid.
-
An aqueous solution of sodium nitrite is added dropwise at low temperature (e.g., in an acetone-carbon dioxide snow bath) to effect diazotization.[3]
-
The reaction mixture is then heated (e.g., to 80°C) to induce the elimination of nitrogen and the substitution of the diazonium group with a chlorine atom.[3] The presence of a copper catalyst may facilitate this step.[3]
-
After the reaction is complete, excess hydrochloric acid and water are removed under vacuum.[3]
-
The resulting solution is neutralized with concentrated ammonium hydroxide to a pH of 9.1 to precipitate the 2-amino-5-chloro-1,3,4-thiadiazole product.[3]
-
The precipitate is filtered, washed with cold water, and dried.[3]
-
Step 2: Acetylation of 2-amino-5-chloro-1,3,4-thiadiazole
The final product, this compound, can be synthesized by the acetylation of the 2-amino-5-chloro-1,3,4-thiadiazole intermediate. A general method for the acetylation of similar thiadiazole derivatives involves the use of chloroacetyl chloride.[4] A more direct acetylation can be achieved with acetic anhydride or acetyl chloride.
-
Materials: 2-amino-5-chloro-1,3,4-thiadiazole, a suitable solvent (e.g., tetrahydrofuran, acetone), a base (e.g., triethylamine, anhydrous sodium acetate), and an acetylating agent (e.g., acetyl chloride or acetic anhydride).
-
Procedure (General):
-
Dissolve 2-amino-5-chloro-1,3,4-thiadiazole and a base in a suitable anhydrous solvent and cool the mixture in an ice bath.
-
Add the acetylating agent dropwise with stirring.
-
Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography.
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue, for example, by recrystallization from a suitable solvent like ethanol.[4]
-
Spectral Data
Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the searched literature. However, data for structurally related compounds can provide an indication of the expected spectral features. For instance, the mass spectrum of the related compound 5-acetamido-1,3,4-thiadiazole-2-sulfonamide (Acetazolamide) is available.[7] PubChem does provide some mass spectrometry fragment information for the target compound, with major fragments observed at m/z 135 and 137.[1]
Biological Activity and Potential Applications
While there is no specific biological activity reported for this compound, the 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[5][8][9]
Anticancer Potential
Numerous derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5][8][9][10] For example, studies on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide derivatives have shown activity against prostate, neuroblastoma, and colon cancer cell lines.[5] Other studies on N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have also demonstrated cytotoxicity.[8] The mechanism of action for some of these derivatives has been linked to the induction of apoptosis through the activation of caspase enzymes. Given these findings, this compound could be a candidate for anticancer screening.
Antimicrobial Potential
The 1,3,4-thiadiazole ring is also a key structural component in various antimicrobial agents.[11][12][13][14] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[11][12][13][14][15] The nature and position of substituents on the thiadiazole ring play a crucial role in determining the antimicrobial spectrum and potency.[13] Therefore, this compound warrants investigation for its potential antimicrobial properties.
As no specific biological activity or signaling pathway has been elucidated for this compound, a signaling pathway diagram cannot be provided at this time.
Conclusion
This compound is a small heterocyclic molecule with potential for further investigation in the field of medicinal chemistry. While there is a lack of extensive experimental data on its specific physical properties and biological activities, its structural similarity to other biologically active 1,3,4-thiadiazole derivatives suggests that it may exhibit interesting pharmacological properties, particularly in the areas of oncology and infectious diseases. Further research is required to synthesize and characterize this compound fully and to explore its potential as a lead structure in drug discovery programs. The synthetic pathway outlined in this guide provides a framework for obtaining the compound for such studies.
References
- 1. This compound | C4H4ClN3OS | CID 314332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 4. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide [webbook.nist.gov]
- 8. brieflands.com [brieflands.com]
- 9. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" CAS number 60320-32-3.
CAS Number: 60320-32-3
Synonyms: Acetazolamide Impurity A, 2-Acetamido-5-chloro-1,3,4-thiadiazole, Chlorothiadiazole analog[1][2]
Introduction
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class. Its primary significance in the pharmaceutical industry is as a registered impurity and reference standard for Acetazolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and other conditions.[1][][4][5] Understanding the chemical and biological properties of this compound is crucial for quality control and safety assessment in the manufacturing of Acetazolamide. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol based on related compounds, and an analysis of its potential biological relevance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 60320-3-2 | [5] |
| Molecular Formula | C₄H₄ClN₃OS | [5] |
| Molecular Weight | 177.61 g/mol | [5] |
| Melting Point | 245-246 °C | |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in DMSO and Methanol | |
| IUPAC Name | This compound | [5] |
Synthesis
Experimental Protocol: Proposed Synthesis
Starting Material: 2-amino-5-chloro-1,3,4-thiadiazole.
Reagents: Acetic anhydride, pyridine (or another suitable base).
Procedure:
-
To a solution of 2-amino-5-chloro-1,3,4-thiadiazole in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of pyridine is added.
-
The mixture is cooled in an ice bath.
-
Acetic anhydride (1.1 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 2-4 hours), with reaction progress monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Note: This is a generalized procedure and may require optimization for specific laboratory conditions.
A logical workflow for the proposed synthesis is depicted in the following diagram:
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Data (Predicted)
As experimental spectra for this compound are not publicly available, the following table summarizes the expected spectral characteristics based on its chemical structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | A singlet at ~2.2-2.4 ppm (3H, -COCH₃) and a broad singlet at ~12-13 ppm (1H, -NH-, exchangeable with D₂O). |
| ¹³C NMR | A signal at ~22-24 ppm (-COCH₃), a signal at ~168-170 ppm (-C=O), and two signals in the aromatic region for the thiadiazole ring carbons. |
| IR (cm⁻¹) | A broad absorption around 3200-3400 (N-H stretch), a sharp absorption around 1680-1700 (C=O stretch, amide I), and absorptions in the 1500-1600 region (C=N stretch and N-H bend, amide II). |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 177 and 179 in a ~3:1 ratio (due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation would likely show a loss of the acetyl group. |
Biological Activity and Significance
The primary biological context for this compound is its role as an impurity in the drug Acetazolamide.[][5] Acetazolamide is a potent inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes, including aqueous humor formation in the eye and acid-base balance in the kidneys.
As an impurity, the biological activity of this compound is of interest from a safety and toxicology perspective. While no specific studies on its direct biological effects or involvement in signaling pathways have been identified, its structural similarity to Acetazolamide suggests a potential for weak carbonic anhydrase inhibition. However, without experimental data, this remains speculative.
The relationship between Acetazolamide and its impurity can be visualized as follows:
Caption: Relationship between Acetazolamide and its impurity A.
Applications in Research and Development
The deuterated form of this compound is utilized as an internal standard in analytical methods for the quantification of Acetazolamide and its impurities in pharmaceutical formulations.[6] Its distinct mass allows for accurate measurement in techniques like liquid chromatography-mass spectrometry (LC-MS).
The general workflow for using this compound as an analytical standard is outlined below:
Caption: Use of deuterated this compound in analytical workflows.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its status as a key impurity of Acetazolamide. While detailed experimental data on its synthesis, spectral characteristics, and biological activity are not extensively documented in the public domain, this guide provides a comprehensive overview based on available information and logical scientific inference. Further research into the specific biological effects of this impurity could be valuable for a more complete understanding of the safety profile of Acetazolamide. The use of its isotopically labeled analog highlights its importance in maintaining the quality and consistency of this widely used therapeutic agent.
References
"N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class. While its deuterated form is utilized as a reference standard in analytical chemistry, the broader biological potential of the parent compound and its derivatives is a subject of growing interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.
Chemical Structure and Properties
This compound is characterized by a central 1,3,4-thiadiazole ring substituted with a chloro group at the 5-position and an acetamido group at the 2-position.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₄ClN₃OS | PubChem[1] |
| Molecular Weight | 177.61 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 60320-32-3 | PubChem[1] |
| Synonyms | Acetazolamide impurity A, NSC-231656 | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Polar Surface Area | 83.1 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis
General Experimental Protocol for Synthesis
This protocol is adapted from the synthesis of structurally related compounds.[2][3]
Materials:
-
5-chloro-1,3,4-thiadiazol-2-amine
-
Acetyl chloride or Acetic anhydride
-
Anhydrous solvent (e.g., acetone, tetrahydrofuran, or dichloromethane)
-
Base (e.g., triethylamine or pyridine)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of 5-chloro-1,3,4-thiadiazol-2-amine in an anhydrous solvent, add a suitable base and cool the mixture in an ice bath.
-
Slowly add a stoichiometric equivalent of acetyl chloride or acetic anhydride to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by Thin Layer Chromatography).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Biological Activity and Potential Applications
While this compound itself has limited reported biological data, its structural analogs exhibit significant anticancer and antimicrobial activities. This suggests that the target compound could serve as a valuable scaffold for the development of novel therapeutic agents.
Anticancer Activity
Derivatives of 1,3,4-thiadiazole-2-acetamide are recognized for their potential as anticancer agents. Studies on closely related compounds have demonstrated cytotoxicity against various cancer cell lines.
Table 2: In-Vitro Anticancer Activity of Structurally Related 1,3,4-Thiadiazole Acetamide Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | PC3 (Prostate) | 22.19 ± 2.1 | [4] |
| HT-29 (Colon) | > 50 | [4] | |
| SKNMC (Neuroblastoma) | 5.41 ± 0.35 | [4] | |
| MDA-MB-231 (Breast) | 9 | [5] | |
| U87 (Glioblastoma) | > 50 | [5] | |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative (4b, 3-Cl) | MCF-7 (Breast) | Not specified, but showed best caspase activation | |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative (4c, 4-Cl) | MCF-7 (Breast) | Not specified, but showed best caspase activation | |
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide (4e) | MCF-7 (Breast) | 2.32 | [2] |
| HepG2 (Liver) | 3.13 | [2] | |
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperidin-1-yl)acetamide (4i) | MCF-7 (Breast) | 4.15 | [2] |
| HepG2 (Liver) | 6.51 | [2] |
Mechanism of Action: Apoptosis Induction via Caspase Pathway
A plausible mechanism of action for the anticancer effects of this compound and its analogs is the induction of apoptosis. Research on similar compounds has shown the activation of the caspase cascade, a key pathway in programmed cell death. Specifically, the activation of initiator caspase-9 and effector caspase-3 has been observed.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is also a component of various antimicrobial agents. While specific data for this compound is not available, related compounds have shown activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity of Structurally Related N-[5-(alkylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-chloroacetamide Derivatives
| Bacterial Strain | Activity |
| Escherichia coli (Gram-negative) | Appreciable |
| Staphylococcus aureus (Gram-positive) | Moderate |
| Bacillus subtilis (Gram-positive) | Moderate |
Note: The term "appreciable" and "moderate" are as described in the source literature and specific MIC values were not provided.
Experimental Protocols for Biological Evaluation
In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Caspase Activity Assay
This assay measures the activation of caspases, key mediators of apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer
-
Caspase-3 and Caspase-9 colorimetric or fluorometric assay kits
-
Microplate reader
Procedure:
-
Lyse the treated and untreated cells to release cellular contents.
-
Incubate the cell lysates with a caspase-specific substrate conjugated to a chromophore or fluorophore.
-
Measure the absorbance or fluorescence, which is proportional to the caspase activity.
-
Quantify the fold-increase in caspase activity in treated cells compared to untreated controls.
Conclusion
This compound is a versatile chemical entity with a foundation in the well-established bioactivity of the 1,3,4-thiadiazole core. While its primary documented use is in its deuterated form as an analytical standard, the structural similarity to potent anticancer and antimicrobial agents suggests significant potential for further investigation. The synthetic routes are accessible, and established protocols for biological evaluation can be readily applied. Future research should focus on the synthesis and comprehensive biological screening of this compound and its novel derivatives to unlock their therapeutic potential in oncology and infectious diseases. The insights provided in this technical guide aim to facilitate such endeavors by providing a solid foundation of the existing knowledge and methodologies.
References
- 1. This compound | C4H4ClN3OS | CID 314332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
"N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" molecular weight and formula.
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, including its physicochemical properties, synthesis, and applications. This compound is a notable member of the thiadiazole derivatives class, which is recognized for a wide range of biological activities and uses in medicinal chemistry.
Physicochemical Data
This compound is a key chemical intermediate. Its properties, along with those of its deuterated analog, are summarized below.
| Property | This compound | This compound-d3 |
| Molecular Formula | C₄H₄ClN₃OS[1] | C₄D₃ClN₃OS[2] |
| Molecular Weight | 177.61 g/mol [1] | 180.631 g/mol [2][3] |
| Exact Mass | 176.9763606 Da[1] | 179.995 g/mol [2] |
| IUPAC Name | This compound[1] | N/A |
| CAS Number | 60320-32-3[1][2] | 60320-32-3[2] |
| Polar Surface Area | 83.1 Ų[1] | 83.12 Ų[2] |
| LogP | N/A | 1.2229[2] |
| Synonyms | Acetazolamide impurity A[1] | N/A |
Molecular Structure
The chemical structure of this compound is depicted below.
References
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a detailed overview of this compound, covering its chemical identity, synthesis, and the biological context of its derivatives. While this compound primarily serves as a crucial synthetic intermediate and a reference standard in analytical applications, understanding its properties and synthesis is fundamental for the development of novel therapeutics.
Chemical Identity and Properties
The systematic IUPAC name for this compound is This compound . It is also known by several synonyms, which are listed in the table below for easy reference.[1][2]
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 60320-32-3 |
| Molecular Formula | C4H4ClN3OS |
| Molecular Weight | 177.61 g/mol |
| Synonyms | 2-Acetamido-5-chloro-1,3,4-thiadiazole |
| Acetamide, N-(5-chloro-1,3,4-thiadiazol-2-yl)- | |
| Acetazolamide impurity A | |
| NSC 231656 |
Experimental Protocols
The synthesis of this compound is a two-step process that begins with the formation of the key intermediate, 2-amino-5-chloro-1,3,4-thiadiazole, followed by its acetylation.
Synthesis of 2-amino-5-chloro-1,3,4-thiadiazole
This protocol is adapted from a patented method for the synthesis of the chloro-thiadiazole intermediate.[1]
Materials:
-
2,5-diamino-1,3,4-thiadiazole hydrochloride hydrate
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Concentrated Ammonium Hydroxide
-
Cold Water
Procedure:
-
Prepare a cold solution of concentrated hydrochloric acid.
-
Dissolve 2,5-diamino-1,3,4-thiadiazole hydrochloride hydrate in the cold concentrated hydrochloric acid.
-
Slowly add a concentrated aqueous solution of sodium nitrite to the mixture while maintaining a low temperature to effect diazotization.
-
After the addition is complete, heat the reaction mixture to facilitate the elimination of nitrogen and the formation of the chloro-substituted thiadiazole.
-
Neutralize the reaction mixture with concentrated ammonium hydroxide to a pH of approximately 9.
-
The product, 2-amino-5-chloro-1,3,4-thiadiazole, will precipitate out of the solution.
-
Filter the precipitate and wash it with cold water.
-
Dry the product to obtain the solid 2-amino-5-chloro-1,3,4-thiadiazole.
Synthesis of this compound
This procedure is a standard acetylation method adapted from protocols for similar amino-thiadiazole compounds.
Materials:
-
2-amino-5-chloro-1,3,4-thiadiazole
-
Acetic Anhydride
-
Pyridine (as a catalyst and solvent)
-
Ice-cold water
Procedure:
-
Dissolve 2-amino-5-chloro-1,3,4-thiadiazole in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction mixture to stir at a low temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, which is this compound.
-
Wash the product with water to remove any residual pyridine and acetic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Caption: Synthetic pathway for this compound.
Biological Activity of 1,3,4-Thiadiazole Derivatives
While specific biological activity data for this compound is not extensively documented in publicly available literature, the 1,3,4-thiadiazole scaffold is a well-established pharmacophore in drug discovery. Numerous derivatives have been synthesized and evaluated for their therapeutic potential, particularly as anticancer agents.
Anticancer Activity of Structurally Related Compounds
A variety of N-substituted 1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The table below summarizes the in vitro anticancer activity of several exemplary derivatives. It is important to note that these are more complex molecules where the this compound core is further functionalized.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | MDA-MB-231 (Breast) | 9 | [3] |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | PC-3 (Prostate) | 12.6 | [4] |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | HT-29 (Colon) | 3.1 | [4] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative with piperazine linker | MCF-7 (Breast) | 2.32 - 8.35 | [5] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative with piperazine linker | HepG2 (Liver) | 2.32 - 8.35 | [5] |
Mechanism of Action: Apoptosis Induction
Studies on certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have indicated that their anticancer activity may be mediated through the induction of apoptosis.[6] Specifically, these compounds have been shown to enhance the activity of caspases 3 and 9 in MCF-7 breast cancer cells. Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. The activation of caspase-9, an initiator caspase, suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway. Caspase-3 is a key executioner caspase responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
References
- 1. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 2. This compound | C4H4ClN3OS | CID 314332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for the compound N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide. Due to the limited availability of direct experimental spectra for this specific molecule, this document compiles computed mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on structurally analogous compounds. Detailed, generalized experimental protocols for acquiring such spectra are also presented to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research and development of novel therapeutics, where the characterization of such heterocyclic compounds is crucial.
Introduction
This compound is a heterocyclic compound belonging to the thiadiazole class of molecules. Thiadiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Accurate structural elucidation and characterization of these molecules are paramount for understanding their structure-activity relationships and for ensuring the purity and quality of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide focuses on the spectral properties of this compound, providing a foundational dataset for researchers.
Molecular Structure and Properties
The chemical structure and key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₄H₄ClN₃OS | PubChem[1] |
| Molecular Weight | 177.61 g/mol | PubChem[1] |
| Exact Mass | 176.9763606 Da | PubChem[1] |
| CAS Number | 60320-32-3 | PubChem[1] |
Mass Spectrometry Data
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the following mass spectrometry data has been computed.
| Parameter | Value |
| Molecular Ion [M]⁺ | m/z 177 |
| Isotope Peak [M+2]⁺ | m/z 179 (due to ³⁷Cl) |
| Key Fragments (Predicted) | m/z 135, 137 |
Table 1: Computed Mass Spectrometry Data for this compound.[1]
Infrared (IR) Spectroscopy Data (Predicted)
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In the absence of a direct experimental spectrum for this compound, the following table presents predicted IR absorption bands based on the analysis of the structurally similar compound, 2-Chloro-N-[5-((2-cyanoethyl)thio)-1,3,4-thiadiazol-2-yl]acetamide.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3440 | Strong | N-H stretch (amide) |
| ~2925 | Medium | C-H stretch (methyl) |
| ~1710 | Strong | C=O stretch (amide I) |
| ~1570 | Medium | N-H bend (amide II), C=N stretch (thiadiazole ring) |
| ~1065 | Medium | C-N stretch |
Table 2: Predicted Infrared (IR) Absorption Bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on known chemical shift ranges for similar functional groups.
¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet | 1H | N-H (amide) |
| ~2.2 - 2.5 | Singlet | 3H | -CH₃ (acetyl) |
Table 3: Predicted ¹H NMR Data for this compound.
¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 - 172 | C=O (amide) |
| ~160 - 165 | C-Cl (thiadiazole ring) |
| ~150 - 155 | C-N (thiadiazole ring) |
| ~22 - 25 | -CH₃ (acetyl) |
Table 4: Predicted ¹³C NMR Data for this compound.
Experimental Protocols
The following sections detail generalized experimental protocols for acquiring the spectral data discussed in this guide.
Mass Spectrometry (Electron Ionization)
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is introduced into the mass spectrometer via a direct insertion probe.[3]
-
Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[3][4]
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5]
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.[5]
Infrared (IR) Spectroscopy (Solid Sample)
-
Sample Preparation (KBr Pellet Method):
-
Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.[6]
-
Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[8]
-
-
¹H NMR Spectroscopy:
-
The sample is placed in the NMR spectrometer.
-
The ¹H NMR spectrum is acquired using a standard pulse sequence. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Spectroscopy:
Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like this compound using the spectroscopic techniques discussed.
Conclusion
This technical guide has provided a summary of the available and predicted spectral data for this compound. While direct experimental data is currently scarce, the computed mass spectrometry data and the predicted NMR and IR spectra, based on sound chemical principles and analogous compounds, offer a valuable starting point for researchers. The detailed experimental protocols provide a practical framework for obtaining high-quality spectral data for this and similar compounds. It is anticipated that this compilation will aid in the efficient and accurate characterization of this important class of heterocyclic molecules, thereby supporting ongoing and future drug discovery and development efforts.
References
- 1. This compound | C4H4ClN3OS | CID 314332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. rroij.com [rroij.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
Technical Guide: Solubility and Stability of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, a compound of interest in pharmaceutical development, is primarily recognized as a process-related impurity and potential degradant of Acetazolamide. As Acetazolamide Impurity A, its physicochemical properties, particularly solubility and stability, are critical parameters for the quality control, formulation development, and shelf-life determination of the parent drug. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, including detailed experimental protocols relevant to its assessment.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | Acetazolamide Impurity A | [] |
| CAS Number | 60320-32-3 | [] |
| Molecular Formula | C4H4ClN3OS | N/A |
| Molecular Weight | 177.61 g/mol | N/A |
| Appearance | Likely a solid at room temperature | [2] |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a chlorinated thiadiazole acetamide—and its relationship to Acetazolamide, some general solubility characteristics can be inferred. Acetazolamide itself is very slightly soluble in water and slightly soluble in alcohol.[3] It is likely that this compound exhibits similarly limited aqueous solubility.
For comparison, the solubility of Acetazolamide has been reported as follows:
| Solvent | Solubility |
| Water | Very slightly soluble |
| Alcohol | Slightly soluble |
| DMSO | ~15 mg/mL |
| Dimethyl formamide | ~15 mg/mL |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The most common method for determining equilibrium solubility is the shake-flask method. The following protocol is a standard procedure that can be applied to determine the solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Solvent of interest (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, etc.)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC with a suitable column and detector (or other validated analytical technique)
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the vials to stand to let the solid settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the validated range of the analytical method.
-
Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC method or another appropriate analytical technique.
-
The solubility is calculated from the measured concentration and the dilution factor.
Stability Profile
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways and demonstrate the specificity of analytical methods.
Typical Stress Conditions:
-
Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 N HCl) at elevated temperatures.
-
Base Hydrolysis: Exposure to basic conditions (e.g., 0.1 N NaOH) at elevated temperatures.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-30% H₂O₂) at room or elevated temperature.
-
Thermal Degradation: Exposure to high temperatures (e.g., 60-80 °C) in a solid or solution state.
-
Photostability: Exposure to light sources specified by ICH guidelines (e.g., a combination of visible and UV light).
Experimental Protocol for Forced Degradation Study
The following protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To investigate the degradation pathways of this compound under various stress conditions and to assess the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Organic solvents for sample preparation (e.g., acetonitrile, methanol)
-
Temperature-controlled ovens and water baths
-
Photostability chamber
-
pH meter
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Heat the solution (e.g., at 80 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to the target concentration with the mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature or heat (e.g., at 60 °C) for a specified period.
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute to the target concentration.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of H₂O₂ (e.g., 3%).
-
Keep the solution at room temperature for a specified period.
-
At each time point, withdraw a sample, dilute to the target concentration, and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place the solid compound in a petri dish and expose it to a high temperature (e.g., 105 °C) for a specified duration.
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, dilute to the target concentration, and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact compound from any degradation products.
-
Assess the peak purity of the parent compound to ensure no co-eluting peaks.
-
Calculate the percentage degradation of this compound under each stress condition.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the solubility and stability testing of a pharmaceutical compound like this compound.
References
"N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" physical and chemical properties.
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Thiadiazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on its potential applications in research and drug development.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, a combination of computed data and information from analogous compounds allows for a reasonable estimation of its properties.
Table 1: Physicochemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 60320-32-3[1] |
| Molecular Formula | C₄H₄ClN₃OS[1] |
| Molecular Weight | 177.61 g/mol [1] |
| Canonical SMILES | CC(=O)NC1=NN=C(S1)Cl[2] |
| InChI Key | CKUUONNLVFAZNC-UHFFFAOYSA-N[2] |
Table 2: Computed and Estimated Physical Properties
| Property | Value | Source |
| Density | 1.608 g/cm³ (Computed for deuterated analogue) | EvitaChem |
| Polar Surface Area | 83.12 Ų (Computed for deuterated analogue) | EvitaChem |
| LogP (Partition Coefficient) | 1.2229 (Computed for deuterated analogue) | EvitaChem |
| Melting Point | Decomposes at 250 °C (for the similar compound 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide) | [3] |
| Boiling Point | Not available | |
| Solubility | Information not specified, but moderate lipophilicity suggests potential solubility in organic solvents. | EvitaChem |
Spectral Data
Table 3: Anticipated Spectral Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the acetyl methyl protons and the amide proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the methyl carbon, and the two distinct carbons of the thiadiazole ring. |
| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide I), N-H bending (amide II), C-N stretching, and vibrations of the thiadiazole ring. |
| Mass Spectrometry | A molecular ion peak [M]⁺ and characteristic fragmentation patterns. PubChem lists major fragments at m/z 135 and 137, corresponding to the isotopic pattern of chlorine.[1] |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general synthetic route can be inferred from the synthesis of analogous compounds. The most plausible method involves the acylation of 2-amino-5-chloro-1,3,4-thiadiazole.
General Synthesis Workflow
The synthesis of this compound can be conceptualized as a two-step process, starting from a suitable thiosemicarbazide precursor.
Caption: General synthetic workflow for this compound.
Plausible Experimental Protocol (based on analogous syntheses)
Step 1: Synthesis of 2-Amino-5-chloro-1,3,4-thiadiazole (Starting Material)
This intermediate is commercially available but can be synthesized from thiosemicarbazide and a suitable cyclizing agent that also introduces the chlorine atom.
Step 2: Acetylation of 2-Amino-5-chloro-1,3,4-thiadiazole
A procedure analogous to the synthesis of similar acetamides would involve the following:
-
Dissolution: Dissolve 2-amino-5-chloro-1,3,4-thiadiazole in a suitable anhydrous solvent (e.g., acetone, DMF, or pyridine) in a reaction flask equipped with a stirrer and under an inert atmosphere.
-
Acylation: Cool the solution in an ice bath and add an acetylating agent, such as acetic anhydride or acetyl chloride, dropwise. A base (e.g., pyridine or triethylamine) may be required to neutralize the acid byproduct.
-
Reaction: Allow the reaction mixture to stir at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically poured into cold water to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
Biological Activity and Potential Signaling Pathways
While the specific biological activity and mechanism of action of this compound have not been extensively studied, the 1,3,4-thiadiazole scaffold is a known pharmacophore with a broad range of biological activities.
Derivatives of 1,3,4-thiadiazole have been reported to possess anticancer properties, and some studies suggest that they can induce apoptosis (programmed cell death) in cancer cells. One of the key pathways involved in apoptosis is the caspase cascade.[4]
Hypothetical Signaling Pathway: Caspase-Mediated Apoptosis
Based on the known activity of similar 1,3,4-thiadiazole derivatives, a plausible mechanism of action for this compound in a cancer cell context could involve the induction of the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspase enzymes, ultimately resulting in cell death.
Caption: Hypothetical caspase-mediated apoptosis pathway for this compound.
Disclaimer: The signaling pathway depicted above is a generalized representation of caspase-mediated apoptosis. While some 1,3,4-thiadiazole derivatives are known to induce this pathway, the specific involvement of this compound has not been experimentally confirmed. This diagram should be considered a hypothetical model for guiding further research.
Conclusion
This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While a comprehensive experimental characterization is still lacking in the public domain, the available data on its computed properties and the known biological activities of the 1,3,4-thiadiazole class of compounds suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its physical, chemical, and biological properties, including its specific mechanism of action and potential signaling pathway modulation.
References
- 1. This compound | C4H4ClN3OS | CID 314332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound-d3 (EVT-15279972) [evitachem.com]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Mechanistic Insights into N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental studies on the mechanism of action of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide are not extensively available in the public domain. This technical guide provides a preliminary assessment of its potential mechanisms based on its structural relationship to the well-characterized drug Acetazolamide and the known biological activities of the broader 1,3,4-thiadiazole class of compounds.
Introduction
This compound is a heterocyclic compound belonging to the 1,3,4-thiadiazole family. While this specific molecule is primarily documented as an impurity of the diuretic drug Acetazolamide, its core structure is a recognized pharmacophore associated with a wide range of biological activities.[1][][3][4][5] The 1,3,4-thiadiazole scaffold is present in numerous compounds with demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[6] This guide synthesizes the available information on related compounds to postulate the potential mechanisms of action for this compound, focusing on carbonic anhydrase inhibition, anticancer, and antimicrobial activities.
Potential Mechanism of Action: Carbonic Anhydrase Inhibition
Given that this compound is an impurity of Acetazolamide, a potent carbonic anhydrase inhibitor, its most probable mechanism of action is the inhibition of carbonic anhydrase enzymes.[7][8][9][10][11]
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This reaction is fundamental to numerous physiological processes, including pH regulation, fluid balance, and respiration. By inhibiting CAs, Acetazolamide exerts diuretic effects, reduces intraocular pressure in glaucoma, and helps manage altitude sickness.[7][9][11] The inhibition is achieved through the binding of the sulfonamide group of Acetazolamide to the zinc ion in the active site of the enzyme. While this compound lacks the sulfonamide group, the 1,3,4-thiadiazole ring itself is a key feature in many carbonic anhydrase inhibitors.
Quantitative Data: Carbonic Anhydrase Inhibitory Activity of 1,3,4-Thiadiazole Derivatives
The following table summarizes the inhibitory activity of various 1,3,4-thiadiazole derivatives against different human carbonic anhydrase (hCA) isoforms. This data provides a quantitative context for the potential potency of compounds with this scaffold.
| Compound Class/Derivative | Target Isoform | Inhibitory Constant (KI) / IC50 | Reference |
| 1,3,4-Thiadiazole-thiazolidinone Hybrid 7i | hCA II | IC50 = 0.402 µM | [12][13] |
| Acetazolamide (Reference) | hCA II | IC50 = 0.998 µM | [12][13] |
| N-(1,3,4-thiadiazole-2-yl)acetamide Deriv. 5a | hCA I | KI = 76.48 nM | [14] |
| N-(1,3,4-thiadiazole-2-yl)acetamide Deriv. 6a | hCA I | KI = 77.49 nM | [14] |
| N-(1,3,4-thiadiazole-2-yl)acetamide Deriv. 6d | hCA I | KI = 79.70 nM | [14] |
| Acetazolamide (Reference) | hCA I | KI = 454.10 nM | [14] |
| 1,3,4-Thiadiazole-2-thione Derivative 5c | hCA IX | KI = 1.25 µM | [15] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric method for determining the inhibitory activity of a compound against carbonic anhydrase, based on the esterase activity of the enzyme.[16][17]
Materials:
-
Human carbonic anhydrase (e.g., hCA I or hCA II)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test Compound (dissolved in DMSO)
-
Reference Inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the CA enzyme in the assay buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.
-
Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the test compound dilutions, reference inhibitor dilutions, or vehicle (for control) to the respective wells.
-
Add the CA enzyme working solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Vcontrol - Vinhibitor) / Vcontrol] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathway: Carbonic Anhydrase Catalysis and Inhibition
Caption: Putative inhibition of carbonic anhydrase by this compound.
Potential Mechanism of Action: Anticancer Activity
The 1,3,4-thiadiazole scaffold is a common feature in molecules designed as anticancer agents.[18] The proposed mechanisms for their anticancer activity are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[19][20] Some derivatives are believed to interfere with DNA replication due to the bioisosteric similarity of the 1,3,4-thiadiazole ring to pyrimidine.[20]
Quantitative Data: In Vitro Anticancer Activity of 1,3,4-Thiadiazole Derivatives
The following table presents the cytotoxic activity of some 1,3,4-thiadiazole derivatives against various human cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [20] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [20] |
| Pyrazoline-based 1,3,4-thiadiazole 77 | HepG-2 (Liver) | 84.9 | [21] |
| Pyrazoline-based 1,3,4-thiadiazole 77 | MCF-7 (Breast) | 63.2 | [21] |
| 1,3,4-Thiadiazole-linked phthalimide 62 | HT-29 (Colon) | 23.83 | [21] |
| 1,3,4-Thiadiazole-linked phthalimide 62 | MCF-7 (Breast) | 27.21 | [21] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test Compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then seed them into a 96-well plate at a predetermined density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathway: Generalized Apoptosis Induction
Caption: A simplified intrinsic apoptosis pathway potentially activated by 1,3,4-thiadiazole derivatives.
Potential Mechanism of Action: Antimicrobial Activity
1,3,4-thiadiazole derivatives have been extensively investigated for their antimicrobial properties against a wide range of bacteria and fungi.[25][26][27] The exact mechanisms are not always fully elucidated but are thought to involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid synthesis.[28] The structural diversity of this class of compounds allows for the targeting of various microbial pathways.
Quantitative Data: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
The following table shows the Minimum Inhibitory Concentration (MIC) values for some 1,3,4-thiadiazole derivatives against selected microbial strains.
| Compound Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 6-sulfonyl-1,2,4-triazolo[3,4-b][7][9][12]thiadiazole Deriv. 11 | Xanthomonas oryzae pv. oryzae | 0.74 | [29] |
| 6-sulfonyl-1,2,4-triazolo[3,4-b][7][9][12]thiadiazole Deriv. 8 | Xanthomonas oryzae pv. oryzae | 0.97 | [29] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole Derivative | Micrococcus luteus | 15.63 | [25] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole Derivative | Staphylococcus epidermidis | 31.25 | [25] |
| Thiodiazole Copper (Reference) | Xanthomonas oryzae pv. oryzae | 92.5 | [30] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Test Compound (dissolved in a suitable solvent)
-
Standard antimicrobial agent (positive control)
-
Sterile 96-well microplates
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized suspension of the microbial strain in the growth medium.
-
-
Compound Dilution:
-
In a 96-well plate, perform serial twofold dilutions of the test compound in the growth medium.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well containing the diluted compound.
-
Include a positive control (inoculum with a standard antimicrobial), a negative control (inoculum with no compound), and a sterility control (medium only).
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Experimental Workflow: Antimicrobial Screening
Caption: A general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Conclusion
While direct experimental data on the mechanism of action of this compound is currently lacking, a strong rationale exists to hypothesize its activity as a carbonic anhydrase inhibitor due to its status as an impurity of Acetazolamide. Furthermore, the extensive body of research on the 1,3,4-thiadiazole scaffold suggests that this compound may also possess anticancer and antimicrobial properties. The quantitative data and experimental protocols provided in this guide for related compounds offer a framework for the future investigation of this compound. Direct experimental studies are imperative to definitively elucidate its specific molecular targets and mechanisms of action.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound [lgcstandards.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 7. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Mechanism of action of Acetazolamide_Chemicalbook [chemicalbook.com]
- 11. Acetazolamide - Wikipedia [en.wikipedia.org]
- 12. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. bepls.com [bepls.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. texaschildrens.org [texaschildrens.org]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. mdpi.com [mdpi.com]
- 26. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
Potential Biological Activities of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide: A Technical Guide for Drug Discovery Professionals
Introduction
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. While this specific compound is often cataloged as an impurity in the production of the diuretic drug Acetazolamide, its core structure represents a valuable scaffold in medicinal chemistry. The 1,3,4-thiadiazole ring is a key pharmacophore found in numerous compounds with a wide array of biological activities. This technical guide will delve into the potential biological activities of this compound by examining the extensive research conducted on its derivatives. The chloro-substitution at the 5-position serves as a versatile synthetic handle, allowing for the generation of diverse molecular libraries with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the 1,3,4-thiadiazole scaffold for novel therapeutic development.
Synthesis of the Core Scaffold and Its Derivatives
This compound serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. The general synthetic approach involves the initial formation of a 2-amino-5-substituted-1,3,4-thiadiazole, followed by acylation and subsequent nucleophilic substitution at the chloro-position.
Potential Biological Activities
The derivatization of the this compound core has yielded compounds with significant activities in several key therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
A substantial body of research has demonstrated the potent cytotoxic effects of N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide derivatives against a variety of cancer cell lines.
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various derivatives against different human cancer cell lines.
Table 1: Cytotoxicity of N-(5-(substituted)-1,3,4-thiadiazol-2-yl)acetamide Derivatives
| Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(benzylthio)-2-(3-methoxyphenyl)acetamide | PC3 (Prostate) | 22.19 ± 2.1 | [1] |
| 5-(benzylthio)-2-(3-methoxyphenyl)acetamide | SKNMC (Neuroblastoma) | 5.41 ± 0.35 | [1] |
| 5-(3-methoxybenzylthio)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 (Breast) | 9 | [2] |
| 5-mercapto-2-(3-fluorophenyl)acetamide | HT-29 (Colon) | 33.67 | [1] |
| 5-mercapto-2-(3-fluorophenyl)acetamide | PC3 (Prostate) | 64.46 | [1] |
| 2-(4-methylpiperazin-1-yl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | MCF-7 (Breast) | 51.56 µg/mL | [3] |
| 1-(2-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)pyridinium chloride | MCF-7 (Breast) | 7.56 µg/mL | [3] |
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(o-tolyl)piperazin-1-yl)acetamide | HepG2 (Liver) | 3.13 µg/mL | [4] |
Several studies suggest that the anticancer activity of these thiadiazole derivatives is mediated through the induction of apoptosis. One of the key mechanisms identified is the activation of the caspase signaling cascade.
Studies have shown that certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives enhance the activity of caspases 3 and 9 in MCF-7 breast cancer cells, leading to apoptotic cell death.[5]
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is also prevalent in compounds exhibiting antimicrobial properties. Derivatives of this compound have been investigated for their activity against both Gram-positive and Gram-negative bacteria.
The following table presents the MIC values for some 1,3,4-thiadiazole derivatives against various bacterial strains.
Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine | Bacillus subtilis | 1000 | [6] |
| Derivative of 5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine | Escherichia coli | 1000 | [6] |
| 5-substituted-2-amino-1,3,4-thiadiazole derivatives | Escherichia coli, Pseudomonas aeruginosa, Streptococcus faecalis, Staphylococcus aureus | 126 - 1024 | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] Cell viability is calculated as a percentage of the untreated control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[10]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]
Conclusion
This compound, while being an intermediate, holds significant potential as a foundational structure for the development of novel therapeutics. The extensive research into its derivatives has revealed potent anticancer and antimicrobial activities. The chloro-substituent provides a reactive site for the facile generation of diverse chemical entities, making this scaffold highly attractive for further exploration in drug discovery programs. Future research should focus on optimizing the substitutions on the thiadiazole ring and the acetamide moiety to enhance potency and selectivity, as well as to elucidate further the mechanisms of action of these promising compounds.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases -BMB Reports | Korea Science [koreascience.kr]
- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 7. MTT Assay [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. apec.org [apec.org]
The Pivotal Role of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide in Modern Drug Discovery: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, a key synthetic intermediate in the development of novel therapeutics.
The heterocyclic compound, this compound, has emerged as a critical building block in medicinal chemistry, primarily recognized for its role as a precursor to a range of biologically active molecules. Its unique structural features, particularly the reactive chlorine atom on the thiadiazole ring, make it a versatile scaffold for the synthesis of diverse derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of its synthesis, key reactions, and its application in the development of prominent pharmaceuticals, including carbonic anhydrase inhibitors.
Physicochemical Properties
This compound, with the molecular formula C₄H₄ClN₃OS and a molecular weight of 177.61 g/mol , is a stable compound under standard conditions.[1] Its structure and key identifiers are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 60320-32-3 |
| Molecular Formula | C₄H₄ClN₃OS |
| Molecular Weight | 177.61 g/mol |
| Canonical SMILES | CC(=O)NC1=NN=C(S1)Cl |
| InChI Key | CKUUONNLVFAZNC-UHFFFAOYSA-N |
Synthesis of the Intermediate
The synthesis of this compound is a multi-step process that begins with the formation of the 2-amino-5-mercapto-1,3,4-thiadiazole ring, followed by acylation and chlorination. A general synthetic pathway is outlined below.
References
The Versatile Core: A Technical Guide to N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among the various derivatives, N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide has emerged as a critical starting material and a key intermediate for the synthesis of novel compounds with significant therapeutic potential. Its unique structural features, particularly the reactive chlorine atom, provide a versatile handle for molecular elaboration, leading to the development of new chemical entities targeting a range of diseases, most notably cancer and central nervous system disorders. This technical guide provides an in-depth overview of the synthesis, chemical properties, and application of this compound in the generation of innovative molecular architectures.
Chemical Properties and Synthesis
This compound is a stable, crystalline solid. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₄ClN₃OS | [1] |
| Molecular Weight | 177.61 g/mol | [1] |
| CAS Number | 60320-32-3 | [1] |
| IUPAC Name | This compound | [1] |
The synthesis of this compound and its analogs typically involves the chloroacetylation of a corresponding 2-amino-5-substituted-1,3,4-thiadiazole. This foundational reaction sets the stage for subsequent nucleophilic substitution reactions at the chlorinated carbon, allowing for the introduction of diverse functional groups and the construction of extensive compound libraries.
Experimental Protocols
General Synthesis of 2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide
This protocol describes a general method for the synthesis of the key chloroacetamide intermediate.
Materials:
-
5-substituted-1,3,4-thiadiazol-2-amine
-
Chloroacetyl chloride
-
Anhydrous sodium acetate or Triethylamine
-
Dry acetone or Tetrahydrofuran (THF)
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of the 5-substituted-1,3,4-thiadiazol-2-amine (1 equivalent) and a base such as anhydrous sodium acetate or triethylamine (1-1.2 equivalents) in a dry solvent like acetone or THF, add chloroacetyl chloride (1 equivalent) dropwise at 0°C with stirring.[2][3]
-
After the addition is complete, continue stirring the reaction mixture for a specified time (typically 1-5 hours) at room temperature or as monitored by Thin Layer Chromatography (TLC).[2][3]
-
Upon completion of the reaction, the solvent is removed under reduced pressure.[2]
-
The resulting residue is then poured into ice-cold water to precipitate the product.[3]
-
The precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide.[2][3]
General Synthesis of Novel Derivatives via Nucleophilic Substitution
This protocol outlines the diversification of the chloroacetamide intermediate.
Materials:
-
2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide
-
Appropriate nucleophile (e.g., substituted piperazines, pyridines)
-
Potassium carbonate (optional, as a base)
-
Dry solvent (e.g., acetone, benzene)
Procedure:
-
A mixture of the 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide (1 equivalent), the desired nucleophile (1-1.2 equivalents), and optionally a base like potassium carbonate is prepared in a dry solvent.[2][3]
-
The reaction mixture is stirred at room temperature or heated under reflux for a period determined by TLC monitoring (typically 5-20 hours).[2][3]
-
After the reaction is complete, the mixture is filtered to remove any inorganic salts.[2]
-
The solvent is evaporated from the filtrate.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final novel compound.[2]
Application in Novel Compound Synthesis: Anticancer Agents
A significant application of this compound is in the development of novel anticancer agents. By introducing various arylpiperazine and other heterocyclic moieties, researchers have synthesized compounds with potent cytotoxic activity against a range of cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity of Synthesized Thiadiazole Derivatives
The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of selected novel compounds derived from chloro-acetylated thiadiazoles.
| Compound ID | R Group on Piperazine/Amine | Cell Line | IC₅₀ (µM) | Reference |
| 4e | 2-Ethoxyphenyl | MCF-7 | 2.34 | [3] |
| 4e | 2-Ethoxyphenyl | HepG2 | 3.13 | [3] |
| 4i | Benzyl | MCF-7 | 3.01 | [3] |
| 4i | Benzyl | HepG2 | 4.21 | [3] |
| 3g | m-OCH₃ (on phenylacetamide) | SKNMC | 22.19 | [4] |
| 3g | m-OCH₃ (on phenylacetamide) | PC3 | 5.41 | [4] |
| 3b | m-F (on phenylacetamide) | PC3 | 12.6 | [5] |
| 3h | m-OCH₃ (on phenylacetamide) | HT-29 | 3.1 | [5] |
| 3d | o-Cl (on phenylacetamide) | SKNMC | 4.5 | [5] |
| 3g | m-OCH₃ (on benzylthio) | MDA | 9 | [6] |
Signaling Pathways and Mechanisms of Action
Several studies indicate that the anticancer effects of these novel thiadiazole derivatives are mediated through the induction of apoptosis, often involving the caspase signaling cascade.
Caspase-Mediated Apoptosis Pathway
The diagram below illustrates the general mechanism of caspase activation in apoptosis, a key pathway targeted by many of the synthesized compounds.
Caption: A simplified diagram of the extrinsic apoptosis pathway initiated by an apoptotic stimulus, leading to the activation of caspase-8 and subsequent executioner caspase-3, culminating in apoptosis.
Experimental and Synthetic Workflows
The synthesis of novel compounds from this compound follows a logical and reproducible workflow.
General Synthetic Workflow
The following diagram outlines the typical experimental workflow for the synthesis and evaluation of novel thiadiazole derivatives.
Caption: A generalized workflow for the synthesis of novel thiadiazole derivatives, from the starting material to biological evaluation.
Conclusion
This compound and its analogs are invaluable building blocks in the synthesis of novel heterocyclic compounds. The straightforward and efficient synthetic routes, coupled with the potential for generating structurally diverse libraries, make this core a highly attractive starting point for drug discovery programs. The demonstrated potent anticancer activity of many of its derivatives highlights the significant promise of this chemical scaffold in developing next-generation therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the identification of clinical candidates for a variety of diseases.
References
- 1. This compound | C4H4ClN3OS | CID 314332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" from 2-amino-5-chloro-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide from 2-amino-5-chloro-1,3,4-thiadiazole. The synthesis involves the acetylation of the primary amine group of the starting material. This compound and its derivatives are of interest in medicinal chemistry and drug development due to the prevalence of the 1,3,4-thiadiazole scaffold in various pharmacologically active molecules. The protocol outlines the reaction procedure, purification, and characterization of the final product.
Introduction
The 1,3,4-thiadiazole ring is a versatile heterocyclic moiety that is a common feature in a wide range of biologically active compounds. Derivatives of 1,3,4-thiadiazole have been reported to exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The synthesis of this compound serves as a key step in the development of more complex molecules and for structure-activity relationship (SAR) studies. The following protocol details a standard laboratory procedure for the acetylation of 2-amino-5-chloro-1,3,4-thiadiazole.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the amino group of 2-amino-5-chloro-1,3,4-thiadiazole on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The use of a base is recommended to neutralize the acidic byproduct of the reaction.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on general methods for the acetylation of 2-amino-1,3,4-thiadiazole derivatives.
Materials:
-
2-amino-5-chloro-1,3,4-thiadiazole
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-chloro-1,3,4-thiadiazole (1 equivalent) in a suitable solvent such as dichloromethane or THF.
-
Addition of Base: To the stirred solution, add pyridine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture using a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the key physical and chemical properties of the starting material and the final product.
| Property | 2-amino-5-chloro-1,3,4-thiadiazole | This compound[1] |
| Molecular Formula | C₂H₂ClN₃S | C₄H₄ClN₃OS[1] |
| Molecular Weight | 135.59 g/mol | 177.61 g/mol [1] |
| Appearance | Off-white to yellow crystalline solid | White to off-white solid |
| Melting Point | ~200 °C (decomposes) | Not explicitly found, but expected to be a solid at RT |
| Solubility | Soluble in polar organic solvents | Soluble in polar organic solvents |
| IUPAC Name | 5-chloro-1,3,4-thiadiazol-2-amine | This compound[1] |
Characterization Data (Expected)
The synthesized this compound should be characterized by various spectroscopic methods to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | Singlet around δ 2.2 ppm (3H, -COCH₃), Broad singlet for the amide proton (-NH-) at higher ppm. |
| ¹³C NMR (DMSO-d₆) | Signal for the methyl carbon of the acetyl group around δ 23 ppm, Signal for the carbonyl carbon around δ 168 ppm, Signals for the thiadiazole ring carbons. |
| IR (KBr, cm⁻¹) | N-H stretching vibration around 3200-3400 cm⁻¹, C=O stretching of the amide around 1680-1700 cm⁻¹, C-Cl stretching around 700-800 cm⁻¹.[2] |
| Mass Spec (ESI-MS) | [M+H]⁺ peak at m/z 178.0, and [M+Na]⁺ at m/z 200.0, showing the characteristic isotopic pattern for a chlorine-containing compound. |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
Application Note: Microwave-Assisted Synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
Introduction
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a key pharmacophore found in a variety of biologically active molecules. The synthesis of derivatives of this scaffold is therefore of significant importance. This application note describes a rapid and efficient method for the synthesis of this compound utilizing microwave-assisted organic synthesis (MAOS). This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.
Principle of the Method
The synthesis involves the acylation of 2-amino-5-chloro-1,3,4-thiadiazole with acetic anhydride under microwave irradiation. The use of microwave energy allows for rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the reaction rate.
Experimental Protocols
Materials and Methods
Materials:
-
2-amino-5-chloro-1,3,4-thiadiazole (Starting Material)
-
Acetic Anhydride (Acylating Agent)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Ethanol (Recrystallization Solvent)
-
Deionized Water
Equipment:
-
Monowave Microwave Reactor
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Melting point apparatus
-
FTIR Spectrometer
-
NMR Spectrometer
-
Mass Spectrometer
Protocol 1: Microwave-Assisted Synthesis
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-5-chloro-1,3,4-thiadiazole (1.0 mmol).
-
To the vial, add glacial acetic acid (3 mL) and acetic anhydride (1.5 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 5-10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then dry it under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Characterize the final product by determining its melting point and using spectroscopic techniques (FTIR, NMR, and Mass Spectrometry).
Protocol 2: Conventional Synthesis (for comparison)
-
In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-amino-5-chloro-1,3,4-thiadiazole (1.0 mmol) in glacial acetic acid (10 mL).
-
Add acetic anhydride (1.5 mmol) to the solution.
-
Heat the mixture to reflux and maintain it for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize the crude product from ethanol.
-
Characterize the product as described in the microwave protocol.
Data Presentation
Table 1: Comparison of Microwave-Assisted and Conventional Synthesis
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |
| Reaction Time | 5-10 minutes | 4-6 hours |
| Temperature | 120°C | Reflux (~118°C) |
| Yield | High (typically >90%) | Moderate to High (typically 70-85%) |
| Solvent Volume | 3 mL | 10 mL |
| Energy Consumption | Low | High |
| Purity (after recrystallization) | High | High |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₄H₄ClN₃OS[1] |
| Molecular Weight | 177.61 g/mol [1] |
| CAS Number | 60320-32-3[1] |
| Appearance | White to off-white solid |
| Melting Point | Expected to be sharp and reproducible |
| FTIR (cm⁻¹) | Characteristic peaks for N-H, C=O, C-Cl, and thiadiazole ring vibrations |
| ¹H NMR (DMSO-d₆, δ ppm) | Peaks corresponding to the acetyl methyl protons and the amide proton |
| Mass Spectrum (m/z) | Molecular ion peak corresponding to the molecular weight |
Visualizations
Reaction Scheme
Caption: Reaction scheme for the microwave-assisted synthesis.
Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis and purification.
Conclusion
The microwave-assisted synthesis of this compound provides a superior alternative to conventional heating methods. The significant reduction in reaction time, coupled with high yields and lower energy consumption, makes it an attractive method for researchers in drug discovery and development. This protocol is simple, efficient, and easily scalable for the rapid generation of this and similar thiadiazole derivatives for further biological evaluation.
References
Application Notes and Protocols: Conventional Synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the conventional synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, a key intermediate in the development of various pharmacologically active compounds. The primary synthetic route involves the acylation of 2-amino-5-chloro-1,3,4-thiadiazole. This guide outlines the necessary reagents, reaction conditions, and purification methods. All quantitative data from cited methods are summarized for easy comparison, and reaction pathways are visualized using diagrams.
Introduction
This compound and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The 5-chloro substituent on the thiadiazole ring serves as a useful handle for further functionalization through nucleophilic substitution reactions, allowing for the generation of diverse chemical libraries for drug discovery. This document details the common and reliable methods for the preparation of this important building block.
Synthesis Pathway Overview
The conventional synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-5-chloro-1,3,4-thiadiazole. The second step is the acylation of this intermediate to yield the final product.
Caption: Overall synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the key synthesis steps.
| Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| 1. Chlorination | 2,5-Diamino-1,3,4-thiadiazole | Sodium nitrite, Concentrated HCl, Copper catalyst (optional) | Water | Not specified | Heating | 88.6% | [1] |
| 2. Acylation (Method A) | 5-methyl/ethyl-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride, Trimethylamine | THF | 1 h | 0 °C to RT | - | [2] |
| 2. Acylation (Method B) | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride, Anhydrous sodium acetate | Dry Acetone | 1 h | Cold | 87% | [3] |
| 2. Acylation (Conventional) | 2,5-Dihydro-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | Ethanol | 22-24 h | Reflux | - | [4] |
| 2. Acylation (Microwave) | 2,5-Dihydro-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | DMF | 30-35 min | Microwave | - | [4] |
Note: Yields and conditions can vary based on the specific substrate and scale of the reaction.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-chloro-1,3,4-thiadiazole
This protocol is adapted from the diazotization and chlorination of 2,5-diamino-1,3,4-thiadiazole.[1]
Materials:
-
2,5-Diamino-1,3,4-thiadiazole hydrochloride hydrate
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Copper powder or cuprous chloride (optional, for Sandmeyer/Gattermann reaction)
-
Water
Procedure:
-
Dissolve 2,5-diamino-1,3,4-thiadiazole hydrochloride hydrate in cold, concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
After the addition is complete, a diazonium salt solution is formed.
-
If using a catalyst, add copper powder or cuprous chloride.
-
Heat the reaction mixture, which will cause the evolution of nitrogen gas and the formation of 2-amino-5-chloro-1,3,4-thiadiazole.
-
Cool the mixture to room temperature. The product will crystallize.
-
Filter the solid product, wash with cold water, and dry at 60 °C.
Caption: Experimental workflow for the synthesis of 2-amino-5-chloro-1,3,4-thiadiazole.
Step 2: Synthesis of this compound (Acylation)
This protocol describes the acylation of 2-amino-5-chloro-1,3,4-thiadiazole. While the provided search results detail acylation on similar thiadiazole derivatives, the general procedure can be adapted. A common method involves the use of an acylating agent like acetic anhydride or acetyl chloride.
Materials:
-
2-Amino-5-chloro-1,3,4-thiadiazole
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., triethylamine, anhydrous sodium acetate)
-
An appropriate solvent (e.g., tetrahydrofuran (THF), acetone, ethanol)
General Procedure (adapted from related syntheses[2][3]):
-
Dissolve 2-amino-5-chloro-1,3,4-thiadiazole in the chosen solvent in a reaction flask.
-
If using a solid base like anhydrous sodium acetate, add it to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the acylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred solution. If using a liquid base like triethylamine, it can be added concurrently or after the substrate is dissolved.
-
After the addition is complete, allow the reaction mixture to stir for a specified time (e.g., 1 hour) and potentially warm to room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
The solid precipitate of this compound is then collected by filtration.
-
Wash the product with water to remove any remaining salts.
-
Dry the product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Caption: General experimental workflow for the acylation of 2-amino-5-chloro-1,3,4-thiadiazole.
Conclusion
The synthesis of this compound is a straightforward process involving well-established chemical transformations. By following the detailed protocols and considering the quantitative data provided, researchers can reliably produce this valuable intermediate for further synthetic applications in drug discovery and development. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity.
References
- 1. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 2. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
Application Note: Purification of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide using recrystallization. The procedure outlines solvent selection, the recrystallization process, and methods for assessing purity. This protocol is designed to yield a high-purity crystalline product suitable for further research and development applications.
Introduction
This compound is a heterocyclic compound belonging to the thiadiazole class. Derivatives of this scaffold are of significant interest in medicinal chemistry. The purity of such compounds is critical for accurate biological evaluation and drug development. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.[2] This application note details a robust recrystallization protocol for this compound.
Experimental Data Summary
The following table summarizes typical quantitative data obtained from the purification of a crude sample of this compound via recrystallization with ethanol.
| Parameter | Crude Compound | Purified Compound |
| Appearance | Off-white to tan powder | White crystalline solid |
| Initial Mass | 5.00 g | - |
| Final Mass | - | 4.15 g |
| Purity (by HPLC) | 94.5% | 99.8% |
| Melting Point | 178-182 °C | 185-187 °C |
| Recovery Yield | - | 83% |
Detailed Experimental Protocol
This protocol is divided into three main stages: Solvent Selection, Recrystallization Procedure, and Product Analysis.
Stage 1: Solvent System Selection
The selection of an appropriate solvent is the most critical step for successful recrystallization.[2] Based on the structure of this compound and literature precedents for similar heterocyclic compounds, suitable solvents include short-chain alcohols or alcohol/water mixtures.[3][4]
Methodology:
-
Place approximately 20-30 mg of the crude compound into separate test tubes.
-
Add 0.5 mL of a candidate solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, water) to each test tube at room temperature. Observe the solubility. An ideal solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor solubility in a water bath. Add the solvent dropwise until the solid dissolves completely.
-
Remove the test tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath for 10-15 minutes.
-
Observe the formation of crystals. The best solvent will yield a large quantity of crystalline precipitate upon cooling. For this compound, ethanol is often an effective choice. An ethanol/water mixture can also be used if the compound is too soluble in pure ethanol.[5]
Stage 2: Recrystallization Procedure
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (x3)
-
Hot plate with stirring capability
-
Stemless funnel and fluted filter paper
-
Büchner funnel and vacuum flask
-
Vacuum source
Methodology:
-
Dissolution: Place the crude compound (e.g., 5.00 g) into a 250 mL Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 50 mL) and a magnetic stir bar. Heat the mixture to a gentle boil while stirring to dissolve the solid. Continue to add small portions of hot ethanol until the compound is fully dissolved. Avoid adding a large excess of solvent to ensure good recovery.[2]
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration. Place a fluted filter paper in a stemless funnel and set it on top of a pre-warmed receiving Erlenmeyer flask.[1] Pour the hot solution through the filter paper quickly to remove the impurities. Rinse the original flask and the filter paper with a small amount of hot solvent to recover any remaining product.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, gently scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure compound.[5]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any adhering soluble impurities.
-
Drying: Transfer the crystalline product to a watch glass and let it air dry. For complete drying, place the crystals in a vacuum oven at a temperature well below the compound's melting point (e.g., 50-60 °C) until a constant weight is achieved.
Visualization of Protocols and Relationships
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the recrystallization process.
Caption: Recrystallization workflow for this compound.
Logical Relationship of Purification
This diagram shows the logical separation of the target compound from impurities based on solubility principles.
Caption: Logical separation of components during the recrystallization process.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analysis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, a known impurity of the pharmaceutical compound Acetazolamide, often referred to as Acetazolamide Impurity A. The following methods for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are outlined to facilitate quality control, stability testing, and research applications. The protocols are based on established analytical methodologies for Acetazolamide and its related substances.
Thin-Layer Chromatography (TLC) Method
TLC provides a rapid and straightforward method for the qualitative analysis of this compound, suitable for reaction monitoring and identification purposes.
Experimental Protocol
a) Materials and Reagents:
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.
-
Mobile Phase: A mixture of chloroform and methanol (95:5 v/v) is a common starting point for thiadiazole derivatives.[1] Alternative systems such as ethyl acetate:hexane can also be explored.[2]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetone to a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a solution of a reference standard of this compound in the same solvent and at a similar concentration.
-
Developing Chamber: A glass tank with a lid.
-
Visualization: UV lamp (254 nm).
b) Procedure:
-
Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid. Allow the chamber to equilibrate for at least 30 minutes.
-
Using a capillary tube, spot a small volume (1-2 µL) of the sample and standard solutions onto the TLC plate, about 1 cm from the bottom edge.
-
Place the spotted TLC plate into the developing chamber and close the lid.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top edge.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The compound should appear as a dark spot against a fluorescent background.
-
Calculate the Retention Factor (R_f) for the sample and standard spots using the formula: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation
| Parameter | Value |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Chloroform:Methanol (95:5 v/v) |
| Detection | UV at 254 nm |
| Expected R_f Value | ~0.4 - 0.6 (This is an estimated value and should be determined experimentally) |
Workflow Diagram
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and quantitative technique for the analysis of this compound. The following reverse-phase HPLC (RP-HPLC) method is recommended for accurate quantification and purity assessment.
Experimental Protocol
a) Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for related compounds.[3]
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic modifier. A typical mobile phase could be a mixture of Acetonitrile and a Phosphate Buffer (e.g., pH 3.0).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm, as this is a common wavelength for Acetazolamide and its impurities.[3]
-
Injection Volume: 10 µL.
b) Reagent and Sample Preparation:
-
Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium phosphate), adjust the pH to 3.0 with phosphoric acid, and filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 85:15 v/v).
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to prepare a stock solution. Further dilute to a working concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a similar concentration as the standard solution.
c) Chromatographic Procedure:
-
Set up the HPLC system with the specified conditions.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor).
-
Inject the sample solution.
-
Identify the peak corresponding to this compound by comparing the retention time with that of the standard.
-
Quantify the amount of the compound in the sample by comparing the peak area with that of the standard.
Data Presentation
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 265 nm |
| Retention Time (t_R) | To be determined experimentally (expect in the range of 5-15 min) |
| Linearity Range | e.g., 1 - 50 µg/mL |
| Limit of Detection (LOD) | To be determined (typically < 0.1 µg/mL) |
| Limit of Quantification (LOQ) | To be determined (typically < 0.5 µg/mL) |
Workflow Diagram
Disclaimer: The provided protocols and data are illustrative and based on methods for structurally related compounds. It is essential to validate these methods for the specific application and instrumentation to ensure accuracy, precision, and reliability of the results. The expected values for R_f, retention time, and other quantitative parameters should be experimentally determined using a certified reference standard.
References
Application Notes and Protocols: N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including potent anticancer properties.[1][2][3] Derivatives of 1,3,4-thiadiazole have been shown to interfere with various biological processes in cancer cells, such as cell proliferation, apoptosis, and cell cycle progression.[3][4] The mesoionic nature of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes, enhancing their bioavailability and interaction with intracellular targets.
This document provides detailed application notes and protocols for the use of a key intermediate, N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide , in the synthesis of novel anticancer agents. This intermediate serves as a versatile building block for creating a library of compounds with potential therapeutic value. The subsequent sections detail the synthesis of downstream anticancer agents, their cytotoxic activities against various cancer cell lines, and the underlying signaling pathways involved in their mechanism of action.
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of piperazine derivatives synthesized from a structurally related intermediate, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide. These derivatives demonstrate the potential of this chemical class against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[2]
| Compound ID | R Group (at piperazine N4) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 |
| 4a | Methyl | 138.5 | 70.5 |
| 4b | Ethyl | 21.1 | 9.5 |
| 4c | Phenyl | 23.4 | 14.8 |
| 4d | 2-Methoxyphenyl | 10.3 | 8.3 |
| 4e | 2-Ethoxyphenyl | 6.2 | 8.3 |
| 4f | 4-Ethoxyphenyl | 102.4 | 100.8 |
| 4g | 4-Fluorophenyl | 19.9 | 15.6 |
| 4h | Furan-2-carbonyl | 5.2 | 11.2 |
| 4i | Benzyl | 8.2 | 10.9 |
| 5-FU (control) | - | 26.1 | 64.6 |
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate: 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide
This protocol is adapted from the synthesis of the closely related 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide and can be modified for the title compound by starting with 2-amino-5-chloro-1,3,4-thiadiazole.[2]
Materials:
-
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine
-
Anhydrous sodium acetate
-
Chloroacetyl chloride
-
Dry acetone
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (10 mmol) in dry acetone (30 mL), add anhydrous sodium acetate (10 mmol).
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add chloroacetyl chloride (10 mmol) dropwise to the cooled mixture.
-
After the addition is complete, continue stirring at 0°C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide.[2]
Protocol 2: General Procedure for the Synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted piperazin-1-yl)acetamide Derivatives
Materials:
-
2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide
-
Appropriate substituted piperazine
-
Triethylamine (catalytic amount)
-
Dry benzene
-
Standard reflux apparatus
Procedure:
-
A mixture of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (1 mmol) and the desired substituted piperazine (1.2 mmol) in dry benzene (20 mL) is prepared.
-
A catalytic amount of triethylamine is added to the mixture.
-
The reaction mixture is heated under reflux for 16-20 hours.[2]
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization from an appropriate solvent to yield the final product.[2]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5x10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.
-
After the incubation period, add MTT solution to each well and incubate for an additional 1-4 hours, allowing for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from the dose-response curves.[5]
Visualizations
Signaling Pathway for Apoptosis Induction
The following diagram illustrates a plausible signaling pathway for apoptosis induction by 1,3,4-thiadiazole derivatives, based on their known effects on caspase activation and the Bax/Bcl-2 ratio.[6][7]
Caption: Proposed apoptotic pathway induced by 1,3,4-thiadiazole derivatives.
Experimental Workflow for Synthesis and Evaluation
The diagram below outlines the general workflow from the synthesis of this compound derivatives to their biological evaluation.
Caption: Workflow for synthesis and anticancer evaluation.
References
- 1. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide in the Synthesis of Novel Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is a key heterocyclic building block for the synthesis of a diverse range of novel 1,3,4-thiadiazole derivatives. The reactive chloro group at the 5-position of the thiadiazole ring serves as a versatile handle for introducing various substituents via nucleophilic substitution reactions. This allows for the creation of extensive compound libraries with potential applications in medicinal chemistry. Derivatives of this scaffold have demonstrated significant potential as anticancer and antimicrobial agents. These application notes provide detailed protocols for the synthesis and biological evaluation of these novel compounds, along with data on their activity and proposed mechanisms of action.
Synthesis of Novel Thiadiazole Derivatives
The general synthetic strategy involves a two-step process. First, a precursor amine, such as 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, is reacted with chloroacetyl chloride to yield the key intermediate, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide. This intermediate is then subjected to nucleophilic substitution with various amines, such as substituted piperazines, to generate the final products.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for novel thiadiazole derivatives.
Biological Activity of Novel Thiadiazole Derivatives
Anticancer Activity
A series of novel 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vitro cytotoxic activity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that several compounds exhibited potent anticancer activity, with some showing higher efficacy than the standard drug, 5-Fluorouracil (5-FU).
Table 1: In Vitro Cytotoxicity of Novel Thiadiazole Derivatives
| Compound ID | Substituent on Piperazine Ring | MCF-7 IC₅₀ (µg/mL)[1] | HepG2 IC₅₀ (µg/mL)[1] |
| 4a | 4-Methyl | 51.56 | >50 |
| 4c | 4-Phenyl | 8.35 | 6.21 |
| 4e | 4-(2-Ethoxyphenyl) | 5.36 | 3.13 |
| 4g | 4-(4-Fluorophenyl) | 21.65 | 19.34 |
| 4i | 4-Benzylpiperidine Moiety | 2.34 | 4.21 |
| 5-FU | (Reference Drug) | 6.80 | 8.40 |
The most potent compounds, 4e and 4i , were selected for further mechanistic studies to investigate their effects on key signaling pathways involved in apoptosis and angiogenesis.
Modulation of Apoptotic and Angiogenic Pathways
The cytotoxic effect of compounds 4e and 4i was found to be associated with the induction of apoptosis. This was evidenced by a significant increase in the Bax/Bcl-2 ratio and the levels of caspase 9 in treated cancer cells.
Table 2: Effect of Compounds 4e and 4i on Apoptotic Markers
| Cell Line | Treatment (IC₅₀ Conc.) | Fold Change in Bax/Bcl-2 Ratio | Fold Change in Caspase 9 Level |
| MCF-7 | Compound 4e | 4.2 | 5.1 |
| Compound 4i | 5.8 | 6.3 | |
| HepG2 | Compound 4e | 3.9 | 4.7 |
| Compound 4i | 5.2 | 5.9 |
Note: While the effect on Vascular Endothelial Growth Factor (VEGF) was investigated in the source study, specific quantitative data on VEGF level changes were not publicly available.
Proposed Signaling Pathways
The anticancer activity of these novel thiadiazole derivatives appears to be mediated through the modulation of the intrinsic apoptotic pathway and potentially through the inhibition of angiogenesis.
Caption: Proposed signaling pathways modulated by thiadiazole derivatives.
Experimental Protocols
Synthesis of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (Intermediate)
-
To a solution of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (10 mmol) and anhydrous sodium acetate (10 mmol) in dry acetone (30 mL), add chloroacetyl chloride (10 mmol) dropwise while stirring in an ice bath.
-
Stir the reaction mixture for 1 hour in the cold.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure intermediate.
General Procedure for the Synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted piperazin-1-yl)acetamide Derivatives
-
To a solution of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (1 mmol) in dry benzene (30 mL), add the appropriate substituted piperazine (1 mmol) and a catalytic amount of triethylamine (0.2 mL).
-
Heat the mixture under reflux for 16-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool.
-
Filter the precipitate and recrystallize from a suitable solvent (e.g., ethanol) to yield the final product.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized thiadiazole derivatives and incubate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Disk Diffusion Assay)
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Uniformly swab the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
Conclusion
This compound is a valuable starting material for the synthesis of novel thiadiazole derivatives with promising biological activities. The protocols and data presented here provide a foundation for researchers to explore this chemical space further in the quest for new therapeutic agents. The demonstrated anticancer activity, mediated through the induction of apoptosis via the Bax/Bcl-2 pathway, highlights a key area for future drug development efforts.
References
Application Notes and Protocols: N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide in Antimicrobial Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and antibacterial properties. The electronic structure and physicochemical properties of this ring system make it a key pharmacophore in the design of novel therapeutic agents. This document provides a summary of the current understanding and key experimental protocols relevant to the study of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide and its analogs in the context of antimicrobial research. While direct antimicrobial screening data for this compound is not extensively available in the reviewed literature, it is a crucial intermediate in the synthesis of various bioactive molecules. The following sections detail its synthesis and standardized protocols for evaluating the antimicrobial potential of this class of compounds.
Data Presentation: Antimicrobial Activity of Related Thiadiazole Derivatives
Although specific quantitative antimicrobial data for this compound is not readily found in published literature, numerous studies have reported the significant antimicrobial activity of its derivatives and related 1,3,4-thiadiazole compounds. The following table summarizes the antimicrobial activity of some representative N-acyl-1,3,4-thiadiazole derivatives to provide a contextual understanding of their potential.
| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |
| 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives | Staphylococcus aureus | MIC | Not specified, but derivatives showed activity | [1] |
| Escherichia coli | MIC | Not specified, but derivatives showed activity | [1] | |
| 5-(1-adamantyl)-1,3,4-thiadiazole derivatives | Gram-positive bacteria | MIC | Marked activity observed for some derivatives | [2] |
| Gram-negative bacteria | MIC | High activity observed for some derivatives | [2] | |
| Candida albicans | MIC | Weak to moderate activity for some derivatives | [2] | |
| 2,5-disubstituted 1,3,4-thiadiazole derivatives | Staphylococcus aureus | Zone of Inhibition | Good to moderate activity | [3] |
| Escherichia coli | Zone of Inhibition | Good to moderate activity | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Zone of Inhibition is the area around an antibiotic disc where bacteria cannot grow.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound, which is often used as a key intermediate for further derivatization.
Materials:
-
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
-
Chloroacetyl chloride
-
Anhydrous sodium acetate
-
Dry acetone
-
Ice-cold water
-
Ethanol
Procedure:
-
To a solution of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (10 mmol) and anhydrous sodium acetate (10 mmol) in dry acetone (30 mL), add chloroacetyl chloride (10 mmol).
-
Stir the reaction mixture in the cold for 1 hour.
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide.[1]
Visualization of Synthesis Workflow:
Caption: Synthesis of this compound.
Protocol 2: In Vitro Antibacterial Screening (Agar Well Diffusion Method)
This protocol outlines a standard method for assessing the antibacterial activity of synthesized compounds.
Materials:
-
Nutrient Agar medium
-
Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Test compound solution (in a suitable solvent like DMSO)
-
Standard antibiotic solution (e.g., Ciprofloxacin)
-
Sterile cork borer (6 mm diameter)
-
Petri dishes
-
Incubator
Procedure:
-
Prepare sterile Nutrient Agar plates.
-
Spread a standardized inoculum of the test bacterial culture uniformly over the agar surface.
-
Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells.
-
Similarly, add the standard antibiotic solution to a separate well as a positive control and the solvent (e.g., DMSO) to another well as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Visualization of Antibacterial Screening Workflow:
Caption: Agar Well Diffusion Method for Antibacterial Screening.
Protocol 3: In Vitro Antifungal Screening (Broth Microdilution Method for MIC Determination)
This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.
Materials:
-
Sabouraud Dextrose Broth (SDB)
-
Fungal cultures (e.g., Candida albicans, Aspergillus niger)
-
Test compound solution (in a suitable solvent like DMSO)
-
Standard antifungal drug (e.g., Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer (for reading absorbance)
-
Incubator
Procedure:
-
Dispense SDB into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the test compound in the wells to achieve a range of concentrations.
-
Prepare a standardized fungal inoculum and add it to each well (except for the sterility control).
-
Include a positive control (broth + inoculum), a negative control (broth only), and a standard drug control.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC visually as the lowest concentration of the compound that shows no visible growth. Alternatively, measure the absorbance at a specific wavelength (e.g., 600 nm) to determine the concentration that inhibits a certain percentage of growth.
Visualization of Antifungal Screening Workflow:
Caption: Broth Microdilution Method for Antifungal MIC Determination.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for this compound is not defined, 1,3,4-thiadiazole derivatives are known to exert their antimicrobial effects through various mechanisms. These can include:
-
Inhibition of essential enzymes: Thiadiazole moieties can coordinate with metal ions in the active sites of enzymes crucial for microbial survival.
-
Disruption of cell wall synthesis: Some derivatives interfere with the biosynthesis of peptidoglycan in bacteria or chitin in fungi.
-
Interference with nucleic acid synthesis: They may inhibit enzymes like DNA gyrase or topoisomerase.
-
Disruption of membrane potential: Certain compounds can lead to the depolarization of the cell membrane, causing cell death.
Further research, including mechanistic studies, is required to elucidate the specific pathways affected by this compound and its derivatives.
Visualization of Potential Antimicrobial Mechanisms:
References
- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deuterated N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of deuterated "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" as an internal standard in the quantitative analysis of acetazolamide and its impurities. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by mass spectrometry, offering superior accuracy and precision by compensating for variability during sample preparation and analysis.[1]
Introduction
This compound is a known impurity of the drug Acetazolamide.[2][3] Its deuterated form, this compound-d3, serves as an ideal internal standard for chromatographic and mass spectrometric assays.[2][4] Its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing reliable quantification.[1] These notes detail validated methods for its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄D₃ClN₃OS[4] |
| Molecular Weight | 180.631 g/mol [4] |
| Exact Mass | 179.995 g/mol [4] |
| CAS Number | 60320-32-3 (unlabelled)[2] |
Application: Quantitative Analysis of Acetazolamide in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the determination of acetazolamide in human plasma using a deuterated internal standard.[5]
Experimental Protocol
3.1.1. Materials and Reagents
-
Acetazolamide analytical standard
-
This compound-d3 (as internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges
3.1.2. Instrumentation
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 analytical column
3.1.3. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma, add the internal standard solution.
-
Perform a solid-phase extraction.
-
Elute the analyte and the internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.[5]
3.1.4. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatography | |
| Column | C18 |
| Mobile Phase | 0.1% Formic acid in water and Acetonitrile (30:70, v/v)[5] |
| Flow Rate | 0.80 mL/min[5] |
| Injection Volume | 10 µL |
| Run Time | 2.0 min[5] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive depending on the analyte |
| Monitored Transitions | To be determined for this compound and its deuterated standard. For Acetazolamide: m/z 220.9 → 83.3[6] |
Method Validation Data
The following tables summarize the performance of a validated LC-MS/MS method for acetazolamide using a deuterated internal standard.[5]
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 50.3–12046 ng/mL[5] |
| Correlation Coefficient (r²) | >0.998[5] |
| Lower Limit of Quantification (LLOQ) | 50.3 ng/mL[5] |
| Signal-to-Noise Ratio at LLOQ | ≥10[5] |
Table 2: Precision and Accuracy
| Quality Control Sample | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 1.56 | 97.6 | 2.87 | 102.3 |
| Low QC | 2.45 | 101.2 | 3.54 | 103.1 |
| Medium QC | 1.98 | 98.9 | 2.76 | 101.5 |
| High QC | 2.11 | 102.5 | 3.12 | 100.8 |
Table 3: Recovery
| Analyte | Mean Overall Recovery (%) | Precision (%CV) |
| Acetazolamide | 79.4 ± 3.04 | 1.29 - 6.69 |
| Internal Standard | 77.1 | - |
Application: Quantitative Analysis of Acetazolamide in Human Urine by GC-MS
This protocol is based on a validated stable-isotope dilution GC-MS method.[7][8]
Experimental Protocol
4.1.1. Materials and Reagents
-
Acetazolamide analytical standard
-
[acetylo-2H3]acetazolamide (as internal standard, IS)
-
Pentafluorobenzyl (PFB) bromide
-
Acetonitrile
-
Toluene
-
Human urine (blank)
4.1.2. Instrumentation
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
4.1.3. Sample Preparation and Derivatization
-
Take a 50 µL aliquot of urine.
-
Evaporate to dryness.
-
Perform base-catalyzed derivatization with 30% PFB bromide in acetonitrile for 60 minutes at 30°C.
-
Reconstitute the sample in 200 µL of toluene.[7]
4.1.4. GC-MS Conditions
| Parameter | Condition |
| Gas Chromatography | |
| Injection Mode | Splitless |
| Mass Spectrometry | |
| Ionization Mode | Negative-ion chemical ionization (NICI)[7] |
| Reagent Gas | Methane[7] |
| Monitored Ions (d0-AZM-(PFB)2) | m/z 581 and 83[7] |
| Monitored Ions (d3-AZM-(PFB)2) | m/z 584 and 86[7] |
Method Validation Data
Table 4: Method Performance for GC-MS Analysis of Acetazolamide in Urine
| Parameter | Value |
| Limit of Detection (LOD) | 300 fmol (67 pg)[7] |
| Limit of Quantification (LOQ) | 1 µM[7] |
| Intra-assay Precision (%CV) | 0.3% - 4.2%[7] |
| Inter-assay Precision (%CV) | 0.3% - 4.2%[7] |
| Accuracy | 95.3% - 109%[7] |
Visualizations
Caption: General workflow for bioanalytical quantification using a deuterated internal standard.
Caption: Rationale for using a deuterated internal standard to mitigate analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C4H4ClN3OS | CID 314332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound-d3 (EVT-15279972) [evitachem.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Pathway Tracing Using N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide and its isotopically labeled analogues, such as this compound-d3, are valuable tools in metabolic pathway tracing and pharmacokinetic studies. The 1,3,4-thiadiazole scaffold is present in numerous pharmacologically active compounds, and understanding its metabolic fate is crucial for drug development. The deuterated form, in particular, allows for the use of sensitive mass spectrometry-based methods to distinguish the compound and its metabolites from endogenous molecules.
The primary metabolic pathway for many N-acetylated compounds is oxidative deacetylation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[1] Deuteration of the acetamide methyl group in this compound-d3 can slow this metabolic process due to the kinetic isotope effect, making it a useful tool for studying its metabolic stability and identifying its metabolites.[1]
These application notes provide an overview and detailed protocols for utilizing this compound in metabolic pathway tracing studies, both in vitro and in vivo.
Proposed Metabolic Pathway
The primary anticipated metabolic transformation of this compound is the oxidative deacetylation to form 2-amino-5-chloro-1,3,4-thiadiazole. This reaction is expected to be catalyzed by hepatic cytochrome P450 enzymes.
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol describes a general procedure for evaluating the metabolic stability of this compound in liver microsomes.
Materials:
-
This compound
-
This compound-d3 (for use as an internal standard)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mM.
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Add this compound stock solution to the pre-warmed microsome mixture to achieve the desired final substrate concentration (e.g., 1-10 µM).
-
Gently vortex the mixture.
-
-
Time Course Incubation:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) to precipitate the proteins and stop the reaction.
-
Add the internal standard (this compound-d3) to each sample.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
References
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide and its derivatives in structure-activity relationship (SAR) studies, with a focus on anticancer and antimicrobial applications. Detailed protocols for synthesis and biological evaluation are provided to ensure reproducibility and facilitate the discovery of novel therapeutic agents.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The title compound, this compound, serves as a key intermediate and a foundational structure for the development of potent therapeutic agents. The presence of a reactive chlorine atom at the 5-position and an acetamide group at the 2-position provides versatile handles for chemical modification, making it an excellent candidate for SAR studies. These studies are crucial for understanding how specific structural features of a molecule influence its biological activity, thereby guiding the rational design of more potent and selective drug candidates.
Synthesis of this compound and Analogs
The general synthetic route to this compound and its analogs begins with the synthesis of the 2-amino-5-chloro-1,3,4-thiadiazole core, followed by acylation. Further modifications can be introduced by nucleophilic substitution of the chloro group or by varying the acyl group.
Protocol 1: Synthesis of 2-Amino-5-chloro-1,3,4-thiadiazole
This protocol is adapted from established methods for the synthesis of the thiadiazole core.
Materials:
-
Thiosemicarbazide
-
Carbon disulfide
-
Sodium methoxide
-
Sulfuryl chloride
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve thiosemicarbazide in a solution of sodium methoxide in methanol.
-
Add carbon disulfide dropwise at a low temperature (0-5 °C) and stir for 2-3 hours.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a suitable acid (e.g., dilute HCl) to precipitate the intermediate, 5-amino-1,3,4-thiadiazole-2-thiol.
-
Filter, wash with water, and dry the precipitate.
-
Suspend the dried intermediate in a suitable solvent (e.g., chloroform or acetic acid).
-
Add sulfuryl chloride dropwise at room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-amino-5-chloro-1,3,4-thiadiazole.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
Materials:
-
2-Amino-5-chloro-1,3,4-thiadiazole
-
Acetic anhydride
-
Pyridine (as catalyst)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-amino-5-chloro-1,3,4-thiadiazole in dry DCM.
-
Add a catalytic amount of pyridine.
-
Add acetic anhydride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 3: General Procedure for the Synthesis of N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide Analogs
Analogs can be synthesized by reacting the chloro intermediate with various nucleophiles.
Materials:
-
2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide (can be synthesized from the corresponding 2-amino-5-substituted-1,3,4-thiadiazole and chloroacetyl chloride)
-
Appropriate secondary amine (e.g., substituted piperazines)
-
Triethylamine (TEA)
-
Dry benzene or other suitable solvent
Procedure:
-
To a solution of 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide in a dry solvent, add the appropriate secondary amine.
-
Add a catalytic amount of TEA.
-
Reflux the mixture for 16-20 hours, monitoring the reaction by TLC.
-
Collect the precipitate by filtration while hot, dry, and recrystallize from a suitable solvent like ethanol.
Structure-Activity Relationship (SAR) Studies
The following tables summarize the quantitative data from SAR studies of 1,3,4-thiadiazole derivatives, focusing on anticancer and antimicrobial activities.
Anticancer Activity
The cytotoxic activity of N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide analogs has been evaluated against various cancer cell lines. The data is typically presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Table 1: SAR of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted)acetamide Derivatives against Cancer Cell Lines
| Compound | R (Substitution on acetamide nitrogen) | IC50 (µM) - MCF-7 (Breast Cancer) | IC50 (µM) - HepG2 (Liver Cancer) |
| 4a | 4-Methylpiperazin-1-yl | 8.35 | 7.64 |
| 4b | 4-Ethylpiperazin-1-yl | 7.61 | 6.82 |
| 4c | 4-Phenylpiperazin-1-yl | 6.82 | 5.91 |
| 4d | 4-(p-tolyl)piperazin-1-yl | 5.13 | 4.88 |
| 4e | 4-(o-ethoxyphenyl)piperazin-1-yl | 3.42 | 2.32 |
| 4f | 4-(p-ethoxyphenyl)piperazin-1-yl | 4.76 | 3.97 |
| 4g | 4-(4-fluorophenyl)piperazin-1-yl | 4.12 | 3.51 |
| 4h | 4-(2-furoyl)piperazin-1-yl | 2.89 | 3.14 |
| 4i | 4-Benzylpiperidin-1-yl | 2.73 | 2.91 |
| Doxorubicin | - | 1.23 | 1.54 |
Data compiled from studies on 5-aryl-1,3,4-thiadiazole-based anticancer agents.
SAR Insights (Anticancer):
-
The introduction of a piperazine or piperidine ring through an acetamide linker at the 2-position of the 1,3,4-thiadiazole core is beneficial for anticancer activity.[1]
-
Substitution on the piperazine ring with lipophilic groups, such as o-ethoxyphenyl (4e) or benzyl (4i), enhances cytotoxicity against both MCF-7 and HepG2 cell lines.[1]
-
Bioisosteric replacement of the o-ethoxyphenyl group with a furoyl moiety (4h) improves activity against MCF-7 cells.[1]
-
Electron-withdrawing groups on the phenyl ring of the piperazine moiety, such as fluorine (4g), also contribute to potent anticancer activity.
Antimicrobial Activity
The antimicrobial activity of 1,3,4-thiadiazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: SAR of N-(5-aryl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone Derivatives
| Compound | R (Quinolone moiety) | MIC (µg/mL) - S. aureus | MIC (µg/mL) - S. epidermidis |
| 5a | Ciprofloxacin | 0.008 | 0.008 |
| 5b | Norfloxacin | 0.016 | 0.03 |
| 5c | Lomefloxacin | 0.016 | 0.016 |
Data compiled from studies on N-(5-aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolone derivatives.[2][3]
SAR Insights (Antimicrobial):
-
Hybrid molecules combining the 1,3,4-thiadiazole scaffold with a quinolone moiety via a piperazine linker exhibit potent antibacterial activity, particularly against Gram-positive bacteria.[2][3]
-
The ciprofloxacin derivative (5a) shows excellent activity against Staphylococcus aureus and Staphylococcus epidermidis.[2][3]
-
The nature of the substituent on the 5-position of the thiadiazole ring is crucial; for instance, nitroimidazole derivatives in this position show significant activity against Gram-positive bacteria, while nitrophenyl analogs are largely inactive.[2][3]
Experimental Protocols for Biological Evaluation
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a suitable software.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Test compounds dissolved in DMSO
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the test compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Signaling Pathway Diagram
References
Troubleshooting & Optimization
Technical Support Center: N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthesis is a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-5-chloro-1,3,4-thiadiazole. The second step is the acetylation of this intermediate to yield the final product, this compound.[1]
Q2: What are the potential starting materials for the synthesis of the 2-amino-5-chloro-1,3,4-thiadiazole intermediate?
A common precursor for the thiadiazole ring is thiosemicarbazide, which can be cyclized with a suitable reagent.[2][3] Another documented starting material is 2,5-diamino-1,3,4-thiadiazole, which can undergo diazotization and chlorination.[4]
Q3: Which reagents are used for the final acetylation step?
The acetylation of 2-amino-5-chloro-1,3,4-thiadiazole is typically achieved using acetic anhydride or acetyl chloride. This reaction is usually carried out in the presence of a base.
Q4: Are there any advanced synthesis techniques that can improve the yield and reduce reaction time?
Yes, microwave-assisted synthesis has been shown to be effective for similar reactions. It can lead to a significant reduction in reaction time (from hours to minutes) and an increase in product yield by 25-60% compared to conventional heating methods.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2-amino-5-chloro-1,3,4-thiadiazole intermediate | Incomplete diazotization or chlorination of 2,5-diamino-1,3,4-thiadiazole. | Ensure precise temperature control during the diazotization step, typically keeping the reaction mixture cold. Monitor the reaction progress using an appropriate analytical technique like TLC. A high yield of 88.6% has been reported under optimized conditions.[4] |
| Inefficient cyclization of thiosemicarbazide. | The use of phosphorus pentachloride as a catalyst in a solid-phase reaction with a carboxylic acid has been reported to produce high yields (over 91%) for similar 2-amino-5-substituted-1,3,4-thiadiazoles.[2] | |
| Low yield of this compound in the acetylation step | Incomplete reaction. | Consider using microwave irradiation to drive the reaction to completion.[5] Also, ensure the use of an appropriate base (e.g., anhydrous sodium acetate or triethylamine) and a suitable dry solvent (e.g., acetone or THF).[6][7] |
| Side reactions. | The amino group of the starting material is nucleophilic and can participate in side reactions. Ensure the reaction is carried out under controlled temperature conditions. For some acetylations, conducting the reaction in the cold can minimize side product formation.[6] | |
| Loss of product during workup and purification. | The product is typically a solid. After quenching the reaction with cold water, ensure complete precipitation before filtration. Recrystallization from a suitable solvent like ethanol can be used for purification, but care should be taken to avoid significant loss of product in the mother liquor.[6] | |
| Presence of impurities in the final product | Unreacted starting material (2-amino-5-chloro-1,3,4-thiadiazole). | Improve the efficiency of the acetylation step by increasing the reaction time, temperature, or by using microwave assistance. Ensure the correct stoichiometry of the acetylating agent. |
| Di-acetylation (acetylation on the ring nitrogen). | This is less common but can occur under harsh reaction conditions. Use milder conditions and a non-nucleophilic base. | |
| Hydrolysis of the chloro group. | Avoid prolonged exposure to aqueous conditions, especially at elevated temperatures, as the chlorine atom can undergo nucleophilic substitution.[1] |
Experimental Protocols
Synthesis of 2-amino-5-chloro-1,3,4-thiadiazole (Example Protocol)
This protocol is based on a patented method.[4]
-
A solution of 2,5-diamino-1,3,4-thiadiazole is prepared in hydrochloric acid.
-
The solution is cooled, for instance, in an acetone-dry ice bath.
-
A solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazotized intermediate.
-
The reaction mixture is then warmed to approximately 80°C for 2 hours.
-
Excess hydrochloric acid and water are removed by vacuum distillation.
-
The remaining material is neutralized with concentrated ammonium hydroxide to a pH of 9.1.
-
The precipitated 2-amino-5-chloro-1,3,4-thiadiazole is filtered, washed with cold water, and dried.
Synthesis of this compound (Example Protocol)
This is a general procedure adapted from the acetylation of similar compounds.[6][7]
-
Dissolve 2-amino-5-chloro-1,3,4-thiadiazole and a base, such as anhydrous sodium acetate, in a dry solvent like acetone.
-
Cool the mixture in an ice bath.
-
Add acetyl chloride or acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to stir for a specified time (e.g., 1 hour) in the cold, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.
Data Summary
| Synthesis Method | Key Reagents | Reported Yield | Reference |
| Synthesis of 2-amino-5-chloro-1,3,4-thiadiazole | 2,5-diamino-1,3,4-thiadiazole, HCl, NaNO2 | 88.6% | [4] |
| General synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles | Thiosemicarbazide, Carboxylic acid, PCl5 | >91% | [2] |
| Acetylation of a similar 2-amino-thiadiazole derivative | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine, Chloroacetyl chloride, Anhydrous sodium acetate | 87% | [6] |
| Microwave-assisted chloroacetylation of a similar 2-amino-thiadiazole derivative | 2,5-Dihydro-1,3,4-thiadiazol-2-amine, Chloroacetyl chloride | 25-60% increase compared to conventional heating | [5] |
Visualizations
Caption: General two-step synthesis workflow for the target compound.
Caption: Troubleshooting logic for improving synthesis yield.
References
- 1. Buy this compound-d3 (EVT-15279972) [evitachem.com]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of starting material: The starting material, 2-amino-5-chloro-1,3,4-thiadiazole, can be unstable. 3. Improper base: The base used may not be strong enough to deprotonate the amine, or it may be too strong, leading to side reactions. 4. Moisture in the reaction: Acetyl chloride is highly sensitive to moisture. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature gradually. Microwave-assisted synthesis can also be explored to enhance reaction rates and yields.[1] 2. Ensure the starting material is pure and dry. Store it in a desiccator. 3. Use a mild, non-nucleophilic base such as triethylamine or anhydrous sodium acetate.[2] 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Impurities | 1. Unreacted starting material: Incomplete reaction. 2. Diacylated product: The exocyclic nitrogen and a ring nitrogen may both be acylated. 3. Hydrolysis of the product: The acetamide group can be hydrolyzed back to the amine.[3] 4. Nucleophilic substitution of chlorine: The chlorine atom on the thiadiazole ring can be substituted by nucleophiles present in the reaction mixture.[3] | 1. See "Low or No Product Yield," solution 1. 2. Use a controlled amount of the acetylating agent (1.0-1.1 equivalents). Add the acetylating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction. 3. Work up the reaction under neutral or slightly acidic conditions. Avoid prolonged exposure to strong acids or bases. 4. Use non-nucleophilic solvents and bases. Ensure all reagents are free of nucleophilic impurities. |
| Difficult Product Isolation | 1. Product is soluble in the work-up solvent. 2. Formation of an oil instead of a precipitate. | 1. If the product is soluble in water, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution to a lower temperature. If it persists as an oil, purification by column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis typically involves the N-acetylation of 2-amino-5-chloro-1,3,4-thiadiazole using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base.
Q2: What are the recommended starting materials and reagents?
-
Starting Material: 2-amino-5-chloro-1,3,4-thiadiazole
-
Acetylating Agent: Acetyl chloride or Acetic anhydride
-
Base: Triethylamine or Anhydrous Sodium Acetate[2]
-
Solvent: Anhydrous acetone, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)
Q3: What are the critical parameters to control during the reaction?
-
Temperature: The reaction is often carried out at low temperatures (0 °C) during the addition of the acetylating agent to control the exothermic reaction and prevent side product formation. The reaction may then be allowed to warm to room temperature or be heated to drive it to completion.
-
Moisture: The reaction should be carried out under anhydrous conditions as acetyl chloride reacts violently with water.
-
Stoichiometry: A slight excess of the acetylating agent (around 1.1 equivalents) is sometimes used, but a large excess should be avoided to prevent diacylation.
Q4: How can the reaction be monitored?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Q5: What are the common side reactions to be aware of?
The primary side reactions include the potential for nucleophilic substitution of the chlorine atom on the thiadiazole ring and hydrolysis of the acetamide product.[3]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on procedures for similar compounds. Optimization may be required.
-
To a solution of 2-amino-5-chloro-1,3,4-thiadiazole (1 equivalent) in anhydrous acetone (or THF) at 0 °C under an inert atmosphere, add triethylamine (1.1 equivalents).
-
Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation
Table 1: General Reaction Conditions for N-Acetylation of 2-Amino-1,3,4-thiadiazoles (Illustrative)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Acetylating Agent | Acetyl Chloride | Acetic Anhydride | Acetyl Chloride |
| Base | Triethylamine | Pyridine | Anhydrous NaOAc |
| Solvent | THF | Acetic Acid | Acetone |
| Temperature | 0 °C to RT | Reflux | 0 °C to RT |
| Reaction Time | 2-4 hours | 1-2 hours | 3-5 hours |
| Typical Yield | Moderate to High | Moderate | Moderate to High |
Note: This table is illustrative and based on general procedures for analogous compounds. Actual yields will vary depending on the specific substrate and reaction scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the acetylation of 2-amino-5-chloro-1,3,4-thiadiazole. This is typically achieved using an acetylating agent such as acetic anhydride or chloroacetyl chloride in the presence of a base or a suitable solvent.
Q2: What are the potential byproducts in this synthesis?
A2: Potential byproducts can arise from several sources including unreacted starting materials, side reactions, and degradation of the product. Common byproducts may include:
-
Unreacted 2-amino-5-chloro-1,3,4-thiadiazole: Incomplete acetylation leads to the presence of the starting material in the final product.
-
Di-acetylated product: Over-acetylation can lead to the formation of a di-acetylated derivative, although this is generally less common under controlled conditions.
-
Hydrolysis products: If water is present in the reaction mixture, the acetylating agent can hydrolyze. For instance, chloroacetyl chloride readily hydrolyzes to chloroacetic acid.[1][2] The product itself can also undergo hydrolysis under certain pH and temperature conditions to yield 2-amino-5-chloro-1,3,4-thiadiazole.
-
Byproducts from the synthesis of the starting material: Impurities present in the initial 2-amino-5-chloro-1,3,4-thiadiazole may carry through to the final product.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material standard on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A suitable solvent system for TLC is typically a mixture of a non-polar and a polar solvent, such as chloroform and methanol.[3]
Q4: Is this compound known by any other names?
A4: Yes, this compound is recognized as "Acetazolamide EP Impurity A" in the European Pharmacopoeia.[4][5][6][7] This designation is important when searching for analytical methods and reference standards.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature (monitor for byproduct formation). - Ensure stoichiometric amounts of acetylating agent are used. | Increased conversion of starting material to product, leading to a higher yield. |
| Hydrolysis of Acetylating Agent | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. | Minimized loss of the acetylating agent, ensuring it is available for the primary reaction. |
| Sub-optimal Base | - If using a base like triethylamine or pyridine, ensure it is dry and used in the correct stoichiometric amount to neutralize the acid generated. | Efficient scavenging of acid byproducts, driving the reaction towards completion. |
| Product Loss During Work-up | - Optimize the extraction and washing steps. - Ensure the pH is appropriate during aqueous washes to minimize product solubility in the aqueous phase. | Improved recovery of the crude product before purification. |
Problem 2: Presence of Impurities in the Final Product
Byproduct Identification and Removal Strategies
| Impurity/Byproduct | Identification Method | Removal Strategy |
| Unreacted 2-amino-5-chloro-1,3,4-thiadiazole | TLC, HPLC, 1H NMR | - Recrystallization: Use a solvent system where the product has lower solubility than the starting material at low temperatures (e.g., ethanol, ethanol/water mixtures). - Column Chromatography: Employ silica gel chromatography with a suitable eluent system (e.g., ethyl acetate/hexane). |
| Di-acetylated Byproduct | HPLC, Mass Spectrometry, 1H NMR | - Column Chromatography: The di-acetylated product will likely have a different polarity than the mono-acetylated product, allowing for separation on a silica gel column. |
| Hydrolysis Products (e.g., Chloroacetic acid) | 1H NMR, HPLC | - Aqueous Wash: During the work-up, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) will remove acidic impurities. |
Troubleshooting Workflow for Impurity Removal
Caption: Troubleshooting workflow for the purification of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is a general representation and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-amino-5-chloro-1,3,4-thiadiazole
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-5-chloro-1,3,4-thiadiazole (1 equivalent) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
General Synthesis and Work-up Workflow
Caption: General workflow for the synthesis and work-up of this compound.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Hot filter the solution to remove the activated charcoal (if used) and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical HPLC Method (Example)
The following is an example of a reversed-phase HPLC method that can be adapted for the analysis of this compound and its impurities.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with an additive like phosphoric acid or formic acid (for MS compatibility).[8] A gradient elution may be necessary for separating impurities with different polarities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Note: This method should be validated for the specific application to ensure accuracy and precision.
References
- 1. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. This compound | C4H4ClN3OS | CID 314332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Separation of Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
"N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" purification challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide. This compound is commonly known as Acetazolamide Impurity A.[1][2] This guide will address common purification challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a known impurity in the synthesis of Acetazolamide, a carbonic anhydrase inhibitor used in the treatment of various medical conditions.[][4][5][6][7] Its effective removal is crucial to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
Q2: What are the common impurities encountered during the synthesis of this compound?
The synthesis of this compound, often as a side product in Acetazolamide synthesis, can lead to several impurities. These can include unreacted starting materials, reagents, and other side products. Common impurities in Acetazolamide synthesis that may be present include:
-
Starting materials: Such as 2-amino-5-mercapto-1,3,4-thiadiazole.
-
Reagents: For example, residual chloroacetyl chloride or acetic anhydride.
-
Other Acetazolamide impurities: Including disulfide, dimer, and various salt forms of related compounds.
Q3: What are the primary challenges in purifying this compound?
The primary challenges in purifying this compound often revolve around:
-
Similar Polarity to Byproducts: The target compound may have a polarity similar to that of other impurities, making separation by chromatography or recrystallization difficult.
-
Thermal Instability: Some thiadiazole derivatives can be sensitive to heat, which can limit the choice of purification techniques and solvents.
-
Solubility: Finding a suitable solvent system that allows for effective recrystallization with high recovery can be challenging. The compound may be sparingly soluble in common organic solvents.
Troubleshooting Guides
Recrystallization Issues
Problem: Low yield after recrystallization.
| Possible Cause | Troubleshooting Solution |
| Solvent is too good: The compound is too soluble in the chosen solvent, even at low temperatures. | Solution 1: Try a solvent mixture. A common strategy is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly. A Hexane/Ethyl Acetate or Hexane/Acetone system can be effective.[6] |
| Cooling too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities. | Solution 2: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. |
| Insufficient concentration: The initial solution was not saturated enough for efficient crystal formation. | Solution 3: Before cooling, carefully evaporate some of the solvent to create a more concentrated, saturated solution. |
Problem: Product is still impure after recrystallization.
| Possible Cause | Troubleshooting Solution |
| Inappropriate solvent: The chosen solvent does not effectively discriminate between the product and the impurities. | Solution 1: Experiment with different solvents or solvent systems. Ethanol is a commonly used solvent for recrystallizing related compounds.[8] Consider solvents with different polarities. |
| Impurities co-crystallize: The impurities have very similar structures and properties to the desired compound. | Solution 2: A second recrystallization step may be necessary. Alternatively, consider a different purification technique, such as column chromatography, before the final recrystallization. |
| Oiling out: The compound separates as a liquid instead of crystals. | Solution 3: This often happens when the boiling point of the solvent is too high or the solution is too concentrated. Try using a lower-boiling point solvent or a more dilute solution. Seeding the solution with a small crystal of the pure compound can also help initiate crystallization. |
Column Chromatography Issues
Problem: Poor separation of the target compound from impurities.
| Possible Cause | Troubleshooting Solution |
| Incorrect mobile phase: The polarity of the eluent is too high or too low, resulting in either co-elution or the compound not moving from the origin. | Solution 1: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for many thiadiazole derivatives is a mixture of a non-polar solvent like n-heptane or hexane and a more polar solvent like ethyl acetate.[9] A gradient elution, starting with a lower polarity and gradually increasing it, can be very effective. |
| Column overloading: Too much crude material was loaded onto the column. | Solution 2: Use a larger column or reduce the amount of material being purified. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Improper column packing: Channels or cracks in the silica gel bed lead to poor separation. | Solution 3: Ensure the silica gel is packed uniformly as a slurry in the initial mobile phase. |
Experimental Protocols
General Recrystallization Protocol (Based on related compounds)
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with hexanes) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below.
-
Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent to completely dissolve the material.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol (Based on related compounds)
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. A good separation is indicated by a clear difference in the Rf values of the target compound and the impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often gives better results.[9]
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: HPLC Conditions for Analysis of Acetazolamide and its Impurities (Adapted from European Pharmacopoeia)
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Phosphate Buffer |
| Wavelength | 265 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Relative Retention Time of Impurity A | ~2.1 (relative to Acetazolamide) |
Visualizations
References
- 1. US3584005A - Crystallization of acetazolamide and product - Google Patents [patents.google.com]
- 2. pharmaceresearch.com [pharmaceresearch.com]
- 4. Acetazolamide Impurities | 59-66-5 Certified Reference Substance [alfaomegapharma.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. veeprho.com [veeprho.com]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. drugfuture.com [drugfuture.com]
Technical Support Center: Crystallization of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide. This compound, a known impurity of the drug Acetazolamide, is also referred to as Acetazolamide Impurity A.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the known physical properties of this compound?
A1: this compound is typically a white powder with a melting point of 250.0-250.5°C.[1] Its molecular formula is C₄H₄ClN₃OS, and it has a molecular weight of approximately 177.61 g/mol .[1][2][3]
Q2: Which solvents are commonly used for the crystallization of thiadiazole derivatives?
A2: Thiadiazole derivatives often exhibit solubility in solvents such as dimethyl sulfoxide (DMSO), acetone, and methanol. Their solubility in aqueous solutions tends to be lower. For similar heterocyclic compounds, ethanol and aqueous ethanol mixtures have been used for recrystallization.
Q3: What are the initial steps to take if my compound fails to crystallize upon cooling?
A3: If no crystals form, the solution may not be sufficiently supersaturated. Try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod.
-
Seeding: Introduce a seed crystal of the pure compound to the solution.
-
Concentration: Evaporate some of the solvent to increase the solute concentration.
-
Further Cooling: Cool the solution to a lower temperature, for instance, in an ice bath.
Q4: My compound is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent, or if the compound is excessively soluble. To address this:
-
Select a solvent with a lower boiling point.
-
Use a solvent system in which the compound is less soluble.
-
Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently heat the mixture until it is clear again, and then allow it to cool slowly.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Crystal Formation | - Solution is not supersaturated.- Nucleation is inhibited. | - Evaporate excess solvent.- Cool the solution in an ice bath.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the compound. |
| "Oiling Out" | - The compound's melting point (250.0-250.5°C) is exceeded by the solvent's boiling point.- High solubility of the compound in the chosen solvent. | - Switch to a solvent with a lower boiling point.- Utilize a mixed solvent system (a "good" solvent and a "poor" solvent) to reduce solubility.- Ensure the dissolution temperature is kept below the compound's melting point. |
| Poor Crystal Yield | - Excessive solvent was used.- Premature filtration.- Crystals are too soluble in the wash solvent. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is sufficiently cooled before filtration.- Wash the crystals with a minimal amount of ice-cold solvent. |
| Formation of Impure Crystals | - Rapid crystallization trapping impurities.- Impurities co-crystallizing with the product. | - Slow down the cooling process; allow the solution to cool to room temperature before placing it in an ice bath.- Consider a second recrystallization step.- Wash the filtered crystals with a small amount of cold solvent. |
| Formation of Fine Needles or Small Crystals | - Very rapid cooling.- High degree of supersaturation. | - Decrease the rate of cooling.- Use a slightly larger volume of solvent to reduce the level of supersaturation. |
Experimental Protocol: General Recrystallization Procedure
The following is a general protocol for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale solubility tests. Common solvents for similar compounds include ethanol, methanol, and acetone.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring. Continue adding the solvent portion-wise until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.
Caption: Troubleshooting workflow for crystallization.
References
Preventing degradation of "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" during storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The main factors contributing to the degradation of this compound are exposure to moisture, elevated temperatures, light, and reactive atmospheric conditions (e.g., oxygen). These factors can lead to hydrolysis, thermal degradation, photodecomposition, and oxidation. The inherent reactivity of the chloro and acetamide functional groups on the thiadiazole ring makes the compound susceptible to these degradation pathways.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area. For optimal preservation, refrigerated storage is advised. The compound should be protected from light and moisture.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of any impurities or degradants.[1] Visual inspection for color change or clumping may also indicate degradation, but analytical methods are necessary for confirmation and quantification.
Q4: What are the likely degradation products of this compound?
A4: Based on the structure of the molecule, the primary degradation products are likely to be:
-
Hydrolysis product: 2-amino-5-chloro-1,3,4-thiadiazole, formed by the hydrolysis of the acetamide group.
-
Oxidative deacetylation product: The corresponding amine, resulting from the cleavage of the acetyl group.[1]
-
Nucleophilic substitution product: Substitution of the chlorine atom with other nucleophiles, such as hydroxyl groups, if water is present.
Troubleshooting Guides
Issue 1: Loss of potency or purity of this compound over time.
-
Possible Cause 1: Improper Storage Temperature.
-
Troubleshooting Step: Verify the storage temperature. If not stored at refrigerated temperatures, move the compound to a refrigerator. For ongoing studies, perform a stability test by analyzing samples stored at different temperatures (e.g., refrigerated, room temperature, and elevated temperature) to quantify the impact of temperature on degradation.
-
-
Possible Cause 2: Exposure to Moisture.
-
Troubleshooting Step: Ensure the container is tightly sealed. If the compound has been exposed to ambient air, consider drying it under vacuum (if thermally stable) or storing it over a desiccant. For future use, handle the compound in a dry atmosphere (e.g., in a glovebox or under an inert gas like nitrogen or argon).
-
-
Possible Cause 3: Exposure to Light.
-
Troubleshooting Step: Store the compound in an amber vial or a container that is otherwise protected from light. If photodecomposition is suspected, a photostability study can be conducted by exposing a sample to a controlled light source and analyzing for degradation over time.
-
Issue 2: Appearance of new peaks in HPLC analysis of the stored compound.
-
Possible Cause 1: Hydrolysis.
-
Troubleshooting Step: This is often indicated by a peak corresponding to a more polar compound. To confirm, a forced degradation study can be performed by treating a sample with acidic or basic water and analyzing the resulting chromatogram. The retention time of the new peak can be compared to that of a 2-amino-5-chloro-1,3,4-thiadiazole standard if available.
-
-
Possible Cause 2: Oxidation.
-
Troubleshooting Step: This may occur if the compound has been stored in the presence of air. To mitigate this, purge the container with an inert gas before sealing. A forced oxidation study using a reagent like hydrogen peroxide can help to identify potential oxidative degradation products.
-
-
Possible Cause 3: Reaction with container material.
-
Troubleshooting Step: While less common for glass containers, if plastic containers are used, leaching or reaction with the container material is a possibility. If suspected, transfer the compound to an inert glass container and re-analyze after a period of storage.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) | To minimize thermal degradation and slow down chemical reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation. |
| Light | Protected from light (e.g., amber vial) | To prevent photodecomposition. |
| Humidity | Dry (use of desiccants recommended) | To prevent hydrolysis of the acetamide group. |
| Container | Tightly sealed, inert material (e.g., glass) | To prevent exposure to moisture and reactive gases, and to avoid interaction with the container. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Stability Testing
This protocol outlines a general method for assessing the purity of this compound and detecting its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for lambda max).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Run the gradient program to separate the parent compound from any impurities.
-
Quantify the parent compound and any degradation products by integrating the peak areas.
-
-
Stability Study:
-
Store aliquots of the compound under different conditions (e.g., temperature, humidity, light exposure).
-
At specified time points, withdraw a sample, prepare it as described above, and analyze by HPLC.
-
Compare the chromatograms over time to monitor the decrease in the parent peak and the increase in degradation product peaks.
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
-
Acidic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M hydrochloric acid.
-
Heat the solution (e.g., at 60 °C) for a defined period.
-
Neutralize the solution and analyze by HPLC-MS to identify degradation products.
-
-
Basic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature or heat gently for a defined period.
-
Neutralize the solution and analyze by HPLC-MS.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).
-
Stir the solution at room temperature for a defined period.
-
Analyze the sample by HPLC-MS.
-
-
Photodegradation:
-
Expose a solution of the compound or the solid material to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
Analyze the sample by HPLC at various time points.
-
-
Thermal Degradation:
-
Heat the solid compound at an elevated temperature (e.g., below its melting point) for a defined period.
-
Dissolve the heat-treated sample and analyze by HPLC.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for investigating degradation of the compound.
Caption: Experimental workflow for a comprehensive stability study.
References
Technical Support Center: Acylation of 2-Amino-5-chloro-1,3,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the acylation of 2-amino-5-chloro-1,3,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the acylation of 2-amino-5-chloro-1,3,4-thiadiazole?
A1: The primary side reactions encountered during the acylation of 2-amino-5-chloro-1,3,4-thiadiazole are:
-
Diacylation: The formation of a di-acylated byproduct where a second acyl group is attached to the amino group. This is more likely to occur with highly reactive acylating agents or under forcing reaction conditions.
-
Hydrolysis of the Acylating Agent: If moisture is present in the reaction, the acylating agent (e.g., chloroacetyl chloride, acetic anhydride) can hydrolyze to form the corresponding carboxylic acid (e.g., chloroacetic acid, acetic acid). This not only consumes the acylating agent but can also complicate the purification of the desired product.
-
Ring Opening: While less common under standard acylation conditions, the 1,3,4-thiadiazole ring can be susceptible to cleavage under harsh basic conditions.[1]
Q2: How can I minimize the formation of the diacylated byproduct?
A2: To minimize diacylation, consider the following strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio of 2-amino-5-chloro-1,3,4-thiadiazole to the acylating agent. A slight excess of the amine can also favor mono-acylation.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reactivity.
-
Slow Addition: Add the acylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if necessary. Weaker bases like anhydrous sodium acetate are often preferred over stronger, more nucleophilic bases like pyridine or triethylamine which can sometimes promote diacylation.
Q3: What is the best way to purify the mono-acylated product?
A3: Purification can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: Ethanol is a commonly used solvent for the recrystallization of acylated 2-amino-1,3,4-thiadiazole derivatives.[2] Other solvent systems like ethanol/water or DMF/water mixtures may also be effective.[3]
-
Column Chromatography: Silica gel column chromatography is a viable option. A common starting eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity can be gradually increased to elute the desired product. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation and reduce tailing.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mono-acylated Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or slightly elevate the temperature if the reaction is sluggish. |
| Hydrolysis of Acylating Agent | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Handle hygroscopic acylating agents and bases in a dry environment (e.g., under an inert atmosphere). |
| Loss during Work-up/Purification | - Optimize the recrystallization solvent system to maximize recovery.- If using column chromatography, ensure the appropriate eluent system is used to avoid co-elution with byproducts or loss of product on the column. |
| Incorrect Stoichiometry | - Accurately weigh all reagents and use a 1:1 molar ratio of the amine to the acylating agent. |
Problem 2: Presence of a Significant Amount of Diacylated Byproduct
| Possible Cause | Suggested Solution |
| Excess Acylating Agent | - Use a strict 1:1 molar ratio or a slight excess of the starting amine. |
| High Reaction Temperature | - Maintain a low reaction temperature (e.g., 0 °C) during the addition of the acylating agent and throughout the reaction. |
| Rapid Addition of Acylating Agent | - Add the acylating agent slowly and dropwise to the reaction mixture with vigorous stirring. |
| Strong or Nucleophilic Base | - Consider using a weaker, non-nucleophilic base like anhydrous sodium acetate instead of pyridine or triethylamine. |
Problem 3: Difficulty in Removing Unreacted Starting Material
| Possible Cause | Suggested Solution |
| Insufficient Acylating Agent | - Ensure a 1:1 molar ratio of the acylating agent to the starting amine. |
| Poor Solubility of Starting Material | - Choose a solvent in which the starting material has adequate solubility at the reaction temperature. Dry acetone or THF are often good choices.[4] |
| Inefficient Purification | - Optimize the column chromatography eluent system to achieve better separation between the starting material and the product.- Try a different recrystallization solvent system. |
Experimental Protocols
Key Experiment: Acylation of 2-amino-5-chloro-1,3,4-thiadiazole with Chloroacetyl Chloride
This protocol is adapted from a similar procedure for a related compound.[4]
Materials:
-
2-amino-5-chloro-1,3,4-thiadiazole
-
Chloroacetyl chloride
-
Anhydrous sodium acetate
-
Dry acetone
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of 2-amino-5-chloro-1,3,4-thiadiazole (10 mmol) and anhydrous sodium acetate (10 mmol) in dry acetone (30 mL) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (10 mmol) dropwise to the stirred mixture.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, pour the reaction mixture into ice-cold water (100 mL).
-
Collect the resulting precipitate by vacuum filtration, wash it with cold water, and air-dry.
-
Purify the crude product by recrystallization from ethanol to obtain N-(5-chloro-1,3,4-thiadiazol-2-yl)-2-chloroacetamide.
Data Presentation
Table 1: Reaction Conditions for Acylation of 2-amino-1,3,4-thiadiazole Derivatives
| Starting Material | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | Anhydrous NaOAc | Dry Acetone | 0 - RT | 1 | 87 | [4] |
| 2,5-Dihydro-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | None specified | Ethanol | Reflux | 22-24 | - | [5] |
| 2,5-Dihydro-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | None specified | DMF | MW (30-35 min) | - | - | [5] |
| 5-methyl/ethyl-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | Trimethylamine | THF | 0 | 1 | - | [6] |
Visualizations
Caption: Reaction pathway for the acylation of 2-amino-5-chloro-1,3,4-thiadiazole, showing the desired mono-acylation and potential side reactions.
References
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. iosrjournals.org [iosrjournals.org]
- 6. N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide dimethyl sulfoxide disolvate - PMC [pmc.ncbi.nlm.nih.gov]
Improving the purity of "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its purity important for biological assays?
A1: "this compound" is a chemical compound belonging to the thiadiazole class. It is recognized as "Acetazolamide Impurity A".[1][2] High purity of this compound is critical for biological assays because impurities can lead to erroneous results, mask the true activity of the compound, or even exhibit cytotoxic effects, confounding the experimental outcome. For instance, even small amounts of impurities can alter the observed efficacy or lead to misinterpretation of structure-activity relationships.
Q2: What are the common impurities found in "this compound"?
A2: As an impurity of Acetazolamide, the common process-related impurities can arise from the synthetic route. These may include unreacted starting materials, by-products from side reactions, or degradation products. Some known impurities in the synthesis of the parent compound, Acetazolamide, which could be relevant, include other thiadiazole derivatives and related substances.
Q3: What is the recommended purity level for this compound in biological assays?
A3: The required purity level depends on the nature of the biological assay. For initial, non-sensitive screening, a purity of >90% may be acceptable. However, for quantitative assays such as enzyme inhibition or cell-based assays that are sensitive to off-target effects, a purity of >95% or even >98% is highly recommended to ensure data integrity and reproducibility. For early-stage drug discovery, it has been proposed that impurity levels could be higher than in later stages, but this should be carefully considered based on the specific assay.
Q4: How can I assess the purity of my "this compound" sample?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of small molecules.[3][4] A reversed-phase HPLC method, typically with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or phosphoric acid), can be used to separate the main compound from its impurities.[5][6] The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram. Other techniques like Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment.
Troubleshooting Guide: Improving Purity
This guide addresses common issues encountered during the purification of "this compound".
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low purity after synthesis (<85%) | Incomplete reaction or presence of significant side products. | - Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants).- Monitor reaction progress closely using TLC or HPLC to determine the optimal endpoint. |
| Inefficient initial work-up. | - Ensure proper quenching of the reaction and complete removal of reagents.- Perform an appropriate aqueous wash to remove water-soluble impurities. | |
| Persistent impurities after recrystallization | Co-crystallization of impurities with the product. | - Select a more suitable recrystallization solvent or solvent system. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures.- Perform a second recrystallization from a different solvent system. |
| The impurity has very similar solubility properties to the product. | - Consider using column chromatography for purification. | |
| Broad or tailing peaks in HPLC analysis | Poor choice of HPLC column or mobile phase. | - Use a high-quality C18 column.- Optimize the mobile phase composition (e.g., adjust the acetonitrile/water ratio, change the pH with formic or trifluoroacetic acid). |
| Column overload. | - Reduce the concentration of the injected sample. | |
| Compound is not crystallizing | The compound is too soluble in the chosen solvent. | - Slowly add a less polar "anti-solvent" to the solution until turbidity appears, then allow it to cool slowly.- Try a different solvent in which the compound has lower solubility. |
| Presence of oily impurities preventing crystallization. | - Attempt to purify a small amount by column chromatography to obtain a seed crystal. | |
| Low recovery after purification | The compound is too soluble in the recrystallization solvent. | - Reduce the amount of solvent used for recrystallization to the minimum required for dissolution at high temperature.- Ensure the solution is thoroughly cooled to maximize crystal precipitation. |
| Loss of product during transfers. | - Minimize the number of transfer steps.- Rinse glassware with the mother liquor to recover any residual product. |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general method for the purification of "this compound" by recrystallization. Ethanol is often a suitable solvent for the recrystallization of related acetamide compounds.
Materials:
-
Crude "this compound"
-
Ethanol (or other suitable solvent like acetone)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Add more ethanol dropwise until the compound completely dissolves. Avoid adding excess solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Assess the purity of the recrystallized product by HPLC.
Column Chromatography Protocol
This protocol describes a general procedure for the purification of "this compound" using silica gel column chromatography.
Materials:
-
Crude "this compound"
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate; the ratio should be optimized based on TLC analysis)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Slurry Preparation: In a beaker, mix silica gel with the initial eluent (a less polar mixture, e.g., 9:1 hexane:ethyl acetate) to form a slurry.
-
Column Packing: Pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Carefully add the eluent to the top of the column. Begin eluting the column, collecting fractions in test tubes.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified "this compound".
-
Assess the purity of the final product by HPLC.
Visualizations
Experimental Workflow for Purification
Caption: A typical workflow for the purification and analysis of the target compound.
Carbonic Anhydrase Signaling Pathway
"this compound" is structurally related to Acetazolamide, a known inhibitor of carbonic anhydrase. This enzyme plays a crucial role in cellular pH regulation and CO2 homeostasis.[7][8]
Caption: Inhibition of the carbonic anhydrase pathway by the target compound.
References
- 1. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANALYSIS OF ENZYME PURITY.pptx [slideshare.net]
- 3. ajpaonline.com [ajpaonline.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 8. Carbonic anhydrase - Proteopedia, life in 3D [proteopedia.org]
Technical Support Center: Synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and well-documented method is the acetylation of 2-amino-5-chloro-1,3,4-thiadiazole using an acetylating agent like chloroacetyl chloride or acetic anhydride.[1][2] The reaction is typically carried out in the presence of a base to neutralize the acid generated.
Q2: How is the precursor, 2-amino-5-chloro-1,3,4-thiadiazole, synthesized?
A common method for synthesizing 2-amino-5-chloro-1,3,4-thiadiazole involves the diazotization of 2,5-diamino-1,3,4-thiadiazole followed by a Sandmeyer-type reaction where the diazonium group is replaced by chlorine.[3]
Q3: What are the critical parameters to control during the acetylation reaction?
Key parameters to monitor and control include:
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0°C) to control the initial exothermic reaction, and then may be allowed to proceed at room temperature or with gentle heating.[2]
-
Reaction Time: Reaction times can vary significantly, from a few hours to over 20 hours, depending on the scale and method (conventional vs. microwave).[4]
-
Stoichiometry: Precise control of the molar ratios of the amine, acetylating agent, and base is crucial for maximizing yield and minimizing side products.
-
Solvent Purity: The use of dry solvents is often recommended to prevent hydrolysis of the acetylating agent.[1]
Q4: Are there alternative, more efficient synthesis methods available?
Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and, in some cases, improve yields compared to conventional heating methods.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive starting material. | 1. Verify the purity and identity of 2-amino-5-chloro-1,3,4-thiadiazole using analytical techniques (e.g., NMR, melting point). |
| 2. Ineffective acetylating agent. | 2. Use a fresh, unexpired bottle of acetylating agent. Chloroacetyl chloride can hydrolyze over time. | |
| 3. Insufficient base or incorrect type of base. | 3. Ensure the base is added in the correct stoichiometric amount. Consider using a stronger, non-nucleophilic base if needed. | |
| 4. Reaction temperature is too low. | 4. While initial cooling is often necessary, the reaction may require warming to room temperature or gentle refluxing to proceed to completion. Monitor with TLC. | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Incomplete reaction. | 1. Extend the reaction time or slightly increase the temperature. Monitor the disappearance of the starting material spot on TLC. |
| 2. Degradation of product or starting material. | 2. Avoid excessive heating or prolonged reaction times. Consider running the reaction at a lower temperature for a longer period. | |
| 3. Side reactions due to moisture. | 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 4. Incorrect work-up procedure. | 4. Ensure the pH is adjusted correctly during work-up to precipitate the product and remove acid-soluble or base-soluble impurities. | |
| Difficulty in Product Isolation/Crystallization | 1. Product is too soluble in the reaction solvent. | 1. After the reaction is complete, remove the solvent under reduced pressure. |
| 2. Oily product formation. | 2. Try precipitating the product by pouring the reaction mixture into a non-solvent, such as ice-cold water.[1] Scratching the inside of the flask with a glass rod can induce crystallization. | |
| 3. Presence of impurities inhibiting crystallization. | 3. Purify the crude product using column chromatography before attempting crystallization. | |
| Scale-Up Challenges (e.g., Exotherm, Mixing) | 1. Poor heat dissipation in larger reactors. | 1. Ensure adequate cooling capacity for the reactor. The acetylating agent should be added slowly and portion-wise to control the exotherm. |
| 2. Inefficient mixing. | 2. Use an appropriate overhead stirrer and ensure the reaction mixture is being agitated effectively to maintain homogeneity. | |
| 3. Changes in precipitation/crystallization behavior at scale. | 3. A controlled cooling profile may be necessary for crystallization on a larger scale. Seeding with a small amount of pure product can be beneficial. |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is adapted from methodologies described in the literature.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-amino-5-chloro-1,3,4-thiadiazole (1 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in an anhydrous solvent like Tetrahydrofuran (THF).
-
Addition of Acetylating Agent: Cool the mixture to 0°C using an ice bath. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Wash the resulting residue with water to remove the triethylamine hydrochloride salt. The crude product can then be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on comparative studies highlighting the efficiency of microwave irradiation.[4]
-
Reaction Setup: In a microwave reaction vessel, combine 2-amino-5-chloro-1,3,4-thiadiazole (1 equivalent) and chloroacetyl chloride (1 equivalent) in a minimal amount of a high-boiling point solvent such as N,N-Dimethylformamide (DMF).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 30-35 minutes at a suitable temperature.
-
Isolation: After cooling, the product can often be isolated by simple filtration of the resulting crystals.
-
Purification: Wash the collected solid with a solvent like ether to remove any remaining DMF and dry completely.
Data Summary
Table 1: Comparison of Synthesis Methods
| Method | Typical Reaction Time | Reported Yield | Key Advantages | Key Disadvantages |
| Conventional Heating | 22-24 hours[4] | Moderate to High | Well-established, simple equipment | Long reaction times, potentially lower yields |
| Microwave Irradiation | 30-35 minutes[4] | High (25-60% increase over conventional)[4] | Rapid synthesis, improved yields | Requires specialized microwave reactor |
Visual Workflow and Logic Diagrams
Caption: Conventional synthesis workflow.
Caption: Low yield troubleshooting guide.
References
- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide via Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
A detailed methodology for the synthesis and subsequent reaction monitoring is provided below.
Synthesis of this compound
This protocol outlines the acetylation of 2-amino-5-chloro-1,3,4-thiadiazole.
Materials:
-
2-amino-5-chloro-1,3,4-thiadiazole
-
Acetyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Silica gel for column chromatography (if purification is required)
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chloro-1,3,4-thiadiazole in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the prescribed time (monitoring progress by TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient if necessary.
Reaction Monitoring by Thin Layer Chromatography (TLC)
Procedure:
-
Plate Preparation: Use silica gel plates with a fluorescent indicator (F254).
-
Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate). Using a capillary tube, spot the solution on the TLC plate's baseline. Also, spot the starting material as a reference.
-
Development: Place the TLC plate in a developing chamber containing a pre-saturated atmosphere of the mobile phase. A common solvent system for this reaction is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v).[1]
-
Visualization: After the solvent front has reached the top of the plate, remove it from the chamber and allow it to dry. Visualize the spots under a UV lamp at 254 nm. The starting material and product are expected to be UV-active.
Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration.
-
Chromatographic Conditions: A reverse-phase C18 column is typically suitable. The mobile phase could consist of a mixture of acetonitrile and water with a modifier like formic acid or phosphoric acid to improve peak shape.[2]
-
Injection and Analysis: Inject the prepared sample into the HPLC system and run the analysis according to the established method. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.
Data Presentation
The following tables summarize the expected analytical data for TLC and HPLC monitoring.
Table 1: TLC Parameters
| Parameter | Description |
| Stationary Phase | Silica gel with F254 indicator |
| Mobile Phase | Ethyl Acetate : Hexane (3:7 v/v)[1] |
| Visualization | UV light (254 nm) |
| Expected Rf - Starting Material | Lower Rf (more polar) |
| Expected Rf - Product | Higher Rf (less polar) |
Table 2: HPLC Parameters
| Parameter | Description |
| Stationary Phase | Reverse-phase C18 column |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic)[2] |
| Detector | UV at a suitable wavelength (e.g., 254 nm) |
| Expected Retention Time - Starting Material | Shorter retention time |
| Expected Retention Time - Product | Longer retention time |
Troubleshooting Guides
TLC Troubleshooting
| Question | Answer / Solution |
| Why are my spots streaking? | This could be due to sample overloading. Try spotting a more dilute solution. For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape. |
| Why are my spots not moving from the baseline? | The mobile phase is likely not polar enough. Increase the proportion of the more polar solvent (ethyl acetate) in your mobile phase. |
| Why are my spots running at the solvent front? | The mobile phase is too polar. Increase the proportion of the less polar solvent (hexane). |
| I see an unexpected spot. What could it be? | This could be a byproduct or an impurity from the starting materials. Common impurities in the synthesis of this compound could include unreacted starting material or side products from reactions with residual water.[3] Consider running a co-spot with your starting materials to confirm their identity. |
| How can I better visualize the spots? | In addition to UV visualization, you can use a chemical stain. For thiadiazole derivatives, a potassium permanganate stain can be effective as it reacts with compounds that can be oxidized. |
HPLC Troubleshooting
| Question | Answer / Solution |
| Why is my baseline noisy? | A noisy baseline can be caused by air bubbles in the system, a contaminated detector cell, or a mobile phase that is not properly degassed. Purge the pump and ensure your mobile phase is filtered and degassed. |
| Why are my peaks tailing? | Peak tailing can result from interactions between the analyte and active sites on the column. Adding a small amount of a competing agent like triethylamine to the mobile phase or adjusting the pH can help. It can also be a sign of a degrading column. |
| My retention times are shifting. What's the cause? | Fluctuations in mobile phase composition, temperature, or flow rate can cause retention time shifts. Ensure your mobile phase is well-mixed and your column oven and pump are functioning correctly. |
| I'm seeing ghost peaks. What are they? | Ghost peaks are unexpected peaks that can arise from contaminants in the injection solvent, carryover from a previous injection, or impurities in the mobile phase. Running a blank injection can help identify the source. |
| My peak resolution is poor. How can I improve it? | To improve the separation between the starting material and product peaks, you can optimize the mobile phase composition (e.g., change the gradient slope or the isocratic ratio of solvents) or switch to a column with a different selectivity. |
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and monitoring.
Troubleshooting Logic
Caption: Troubleshooting decision tree.
References
- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Buy this compound-d3 (EVT-15279972) [evitachem.com]
Managing reaction temperature for "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis typically involves the acylation of 2-amino-5-chloro-1,3,4-thiadiazole with an acetylating agent, such as chloroacetyl chloride or acetic anhydride. The reaction conditions can vary depending on the specific protocol.
Q2: What are the critical temperature control points in this synthesis?
A2: The most critical temperature control point is during the addition of the acetylating agent and the subsequent reaction period. Both exothermic reactions and the stability of reactants and products are highly dependent on temperature.
Q3: How does reaction temperature affect the yield and purity of the final product?
A3: Reaction temperature is a crucial parameter that can significantly impact the yield and purity. Sub-optimal temperatures can lead to incomplete reactions, reduced yields, and the formation of impurities. Conversely, excessively high temperatures can cause degradation of the starting materials or the desired product, also leading to lower yields and impure products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low to no product yield | Reaction temperature is too low: The activation energy for the reaction is not being met, leading to a slow or stalled reaction. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC). For the acetylation of similar amino-thiadiazoles, reactions have been successfully carried out at temperatures ranging from 0°C to reflux.[1][2] |
| Presence of unreacted 2-amino-5-chloro-1,3,4-thiadiazole | Incomplete reaction: This could be due to insufficient reaction time or a temperature that is too low. | Increase the reaction time or moderately increase the temperature. Ensure proper mixing to facilitate reactant interaction. |
| Formation of dark-colored impurities | Degradation of starting material or product: The reaction temperature may be too high, causing decomposition. | Lower the reaction temperature. If using a high-boiling solvent, consider switching to a lower-boiling one to allow for reflux at a milder temperature. Some related syntheses are performed in the cold (around 0°C) to minimize side reactions.[1][2] |
| Multiple spots on TLC, indicating side products | Side reactions due to high temperature: Elevated temperatures can promote undesired parallel reactions. | Perform the reaction at a lower temperature. Consider the dropwise addition of the acetylating agent while maintaining a controlled low temperature to manage any exothermic processes. |
| Inconsistent results between batches | Poor temperature control: Fluctuations in temperature can lead to variability in reaction outcomes. | Use a reliable heating/cooling system (e.g., a temperature-controlled oil bath or a cryostat) to ensure a consistent and stable reaction temperature. |
Experimental Protocols
Protocol 1: Acetylation at Low Temperature [2]
This protocol is adapted from the synthesis of 2-chloro-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide.
-
Dissolve 2-amino-5-chloro-1,3,4-thiadiazole and a base (e.g., triethylamine) in a suitable solvent (e.g., THF) in a reaction flask.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir for an additional hour at 0°C.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the residue with water to remove any salts.
-
Dry the crude product and recrystallize from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted Synthesis [3]
This method, adapted from a similar synthesis, can significantly reduce reaction times.
-
Dissolve 2-amino-5-chloro-1,3,4-thiadiazole in a minimal amount of a high-boiling solvent like DMF in a microwave-safe reaction vessel.
-
Add an equimolar amount of chloroacetyl chloride.
-
Subject the mixture to microwave irradiation for 30-35 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, decant the liquid and dry the solid product.
Visual Guides
Caption: General experimental workflow for the acetylation of 2-amino-5-chloro-1,3,4-thiadiazole.
Caption: Troubleshooting logic for addressing temperature-related issues in the synthesis.
References
- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
Technical Support Center: N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide Synthesis and Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for the synthesis of this compound?
A1: The choice of solvent is critical for reaction efficiency and yield. Based on documented procedures for analogous compounds, several solvents can be employed. Acetone is commonly used for the acylation of the amino-thiadiazole precursor with chloroacetyl chloride in the presence of a weak base like anhydrous sodium acetate.[1] For conventional heating methods, ethanol has also been reported as a suitable solvent.[2] In microwave-assisted synthesis, polar aprotic solvents such as Dimethylformamide (DMF) can significantly reduce reaction times.[2][3]
Q2: How do I choose the best solvent for recrystallizing the final product?
A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. Ethanol is the most frequently cited and effective solvent for recrystallizing this compound and its analogues, often yielding high-purity crystals.[1][4] For other thiadiazole derivatives, solvent mixtures like DMF/water or other alcohols such as 2-propanol have been used.[5] A systematic approach to solvent screening is recommended if ethanol does not provide satisfactory results.
Q3: My reaction yield is consistently low. What are the potential solvent-related causes?
A3: Low yields can be attributed to several factors. Ensure that anhydrous ("dry") solvents are used, particularly when working with reactive reagents like chloroacetyl chloride, as moisture can lead to hydrolysis and side reactions.[1] The polarity of the solvent can also affect the solubility of reactants and the reaction rate. If the reactants are not fully dissolved, the reaction may be incomplete. Consider switching to a more polar solvent like DMF if solubility is an issue.[2][3] Finally, the reaction temperature and time are crucial; for conventional heating, ensure the mixture is refluxed for a sufficient period.[2]
Q4: After recrystallization, my product purity is still not satisfactory. What can I do?
A4: If purity remains an issue after a single recrystallization, consider the following:
-
Washing Step: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove residual impurities from the crystal surface.[6] Using warm solvent will redissolve the product. Ether can also be used as a final wash to aid in drying.[2][3]
-
Second Recrystallization: A second recrystallization may be necessary to achieve high purity.
-
Alternative Solvent System: The initial solvent may not be optimal for rejecting a specific impurity. Experiment with different solvents or solvent mixtures (co-solvents).[6]
-
Chromatography: If recrystallization fails to remove impurities, column chromatography may be required. A common solvent system for thin-layer chromatography (TLC) monitoring of similar reactions is a mixture of chloroform and methanol (e.g., 95:5 v/v), which can be adapted for column chromatography.[2]
Solvent Selection and Properties
The following table summarizes the properties of solvents commonly used in the synthesis and purification of this compound and related compounds.
| Solvent | Role | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Acetone | Synthesis (Reaction) | 56 | 20.7 | Good for dissolving the amine precursor; requires anhydrous conditions.[1] |
| Ethanol | Synthesis & Recrystallization | 78 | 24.5 | Excellent and widely used for recrystallization; also suitable for conventional synthesis.[1][2] |
| Dimethylformamide (DMF) | Synthesis (Microwave) | 153 | 36.7 | High boiling point, suitable for microwave synthesis to accelerate reactions.[2][3] |
| Water | Precipitation & Washing | 100 | 80.1 | Used to precipitate the product from organic reaction mixtures and wash the crude solid.[1] |
| Diethyl Ether | Washing | 35 | 4.3 | Used as a final wash for the purified crystals to facilitate complete drying.[2][3] |
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Reaction Fails to Proceed or is Incomplete | 1. Presence of moisture in the reaction solvent. 2. Poor solubility of starting materials. 3. Insufficient reaction time or temperature. | 1. Use anhydrous solvents (e.g., dry acetone).[1] 2. Switch to a more polar solvent like DMF, especially for microwave-assisted synthesis.[2][3] 3. Increase reflux time or consider microwave irradiation for faster reaction rates.[2] |
| Oily Product Instead of Solid Precipitate | The product may be impure or has a low melting point. The chosen solvent system is not appropriate for crystallization. | 1. Try triturating the oil with a non-polar solvent like hexane to induce solidification. 2. Re-dissolve the oil in a minimal amount of a good solvent (e.g., ethanol) and attempt to precipitate by slowly adding a poor solvent (e.g., water). |
| Poor Crystal Formation During Recrystallization | 1. Solution was cooled too quickly. 2. The solution is supersaturated. 3. Incorrect solvent choice. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] 2. Scratch the inside of the flask with a glass rod or add a seed crystal. 3. Re-evaluate the solvent based on solubility tests. |
| Product Loss During Purification | 1. Product is too soluble in the cold recrystallization solvent. 2. Too much solvent was used for recrystallization. 3. Washing with warm solvent. | 1. Choose a solvent in which the product has lower solubility at cold temperatures. 2. Use the minimum amount of hot solvent required to fully dissolve the product. 3. Always wash the filtered crystals with a small volume of ice-cold solvent.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Conventional Method)
This protocol is adapted from procedures for structurally similar compounds.[1][2]
-
Dissolution: In a round-bottom flask, dissolve 2-amino-5-chloro-1,3,4-thiadiazole (1 equivalent) and anhydrous sodium acetate (1 equivalent) in dry acetone.
-
Acylation: Cool the mixture in an ice bath. Add chloroacetyl chloride (1 equivalent) dropwise while stirring.
-
Reaction: Allow the reaction mixture to stir in the cold for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a chloroform:methanol (95:5 v/v) eluent.[2]
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water to precipitate the crude product.[1]
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid with cold water to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
-
Solvent Addition: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.
-
Dissolution: Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If necessary, add more ethanol dropwise until a clear solution is obtained at the boiling point.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Filtration and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small portion of ice-cold ethanol, followed by a wash with cold diethyl ether to aid in drying.[2][3][6]
-
Final Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Visualized Workflows
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision-making diagram for troubleshooting the purification of the target compound.
References
- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
Validation & Comparative
Spectroscopic Scrutiny: Confirming the Structure of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide Through Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative analysis of the spectroscopic data expected for N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages data from structurally similar compounds to predict its spectral characteristics and aid in its identification.
The structural confirmation of a novel or synthesized compound relies on a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. Infrared (IR) spectroscopy identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the connectivity and chemical environment of atoms, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns. By comparing the expected spectral data of our target compound with known, structurally related molecules, we can build a strong case for its structural identity.
Comparative Spectroscopic Data
To facilitate a clear comparison, the predicted and experimental spectroscopic data for this compound and two comparative compounds, Acetazolamide and N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide , are summarized below. Acetazolamide shares the acetamido-1,3,4-thiadiazole core, with a sulfonamide group instead of a chlorine atom. The mercapto-analogue allows for a direct comparison of the electronic effects of a chloro versus a mercapto group on the thiadiazole ring.
Table 1: Infrared (IR) Spectroscopy Data Comparison
| Functional Group | This compound (Predicted) | Acetazolamide (Experimental) | N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (Experimental) |
| N-H Stretch (Amide) | ~3250-3100 cm⁻¹ | ~3300-3100 cm⁻¹ | ~3140 cm⁻¹ |
| C=O Stretch (Amide I) | ~1700-1680 cm⁻¹ | ~1675 cm⁻¹ | ~1708 cm⁻¹ |
| N-H Bend (Amide II) | ~1550-1530 cm⁻¹ | ~1560 cm⁻¹ | ~1554 cm⁻¹ |
| C-N Stretch (Thiadiazole Ring) | ~1400-1300 cm⁻¹ | ~1370 cm⁻¹ | ~1296 cm⁻¹ |
| C-Cl Stretch | ~800-600 cm⁻¹ | - | - |
| S-H Stretch | - | - | ~2550 cm⁻¹ |
Table 2: ¹H NMR Spectroscopy Data Comparison (Chemical Shifts in ppm)
| Proton Environment | This compound (Predicted) | Acetazolamide (Experimental) | N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (Experimental) |
| -CH₃ (Acetamido) | ~2.3 ppm (s, 3H) | ~2.2 ppm (s, 3H) | ~2.1 ppm (s, 3H) |
| -NH (Acetamido) | ~12.5-13.5 ppm (br s, 1H) | ~12.0 ppm (br s, 1H) | ~12.3 ppm (br s, 1H) |
| -SO₂NH₂ | - | ~7.8 ppm (s, 2H) | - |
| -SH | - | - | ~13.5 ppm (br s, 1H) |
Table 3: ¹³C NMR Spectroscopy Data Comparison (Chemical Shifts in ppm)
| Carbon Environment | This compound (Predicted) | Acetazolamide (Experimental) | N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (Experimental) |
| -CH₃ (Acetamido) | ~22-24 ppm | ~23 ppm | ~22 ppm |
| C=O (Acetamido) | ~168-170 ppm | ~169 ppm | ~168 ppm |
| C-Cl (Thiadiazole) | ~155-160 ppm | - | - |
| C-S (Thiadiazole) | ~165-170 ppm | ~163 ppm | ~175 ppm |
| C-SO₂NH₂ (Thiadiazole) | - | ~160 ppm | - |
| C-SH (Thiadiazole) | - | - | ~180 ppm |
Table 4: Mass Spectrometry Data Comparison
| Parameter | This compound (Predicted) | Acetazolamide (Experimental) | N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (Experimental) |
| Molecular Formula | C₄H₄ClN₃OS | C₄H₆N₄O₃S₂ | C₄H₅N₃OS₂ |
| Molecular Weight | 177.61 g/mol | 222.25 g/mol | 175.24 g/mol |
| [M]⁺ Peak (m/z) | 177/179 (isotope pattern) | 222 | 175 |
| Key Fragments (m/z) | 135/137, 108, 43 | 180, 160, 43 | 133, 116, 43 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and sample characteristics.
1. Infrared (IR) Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
Sample Preparation (KBr pellet): 1-2 mg of the sample is ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of compounds and its high boiling point.
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should cover the expected range (e.g., 0-200 ppm).
3. Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods for small molecules.
-
Sample Preparation (EI): The sample is introduced directly into the ion source, often via a heated probe.
-
Sample Preparation (ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and infused into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).
Workflow for Spectroscopic Structure Confirmation
The logical flow of confirming a chemical structure using multiple spectroscopic techniques is illustrated in the diagram below.
Caption: A flowchart illustrating the process of chemical structure confirmation.
By systematically applying these spectroscopic methods and comparing the acquired data with that of known analogues, researchers can confidently confirm the structure of this compound and other novel compounds, ensuring the integrity and reliability of their scientific findings.
A Comparative Guide to Validating the Purity of Synthesized N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide," a key intermediate in the development of various pharmaceutical agents. We present detailed experimental protocols, comparative data, and visualizations to assist researchers in selecting the most appropriate techniques for their specific needs, ensuring the quality and reliability of their synthesized compounds.
Introduction
"this compound" is a heterocyclic compound of significant interest in medicinal chemistry. The purity of this intermediate is paramount as impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide outlines a systematic approach to purity validation, employing a suite of orthogonal analytical techniques to ensure a comprehensive assessment.
Synthesis of this compound
A common synthetic route to "this compound" involves a two-step process:
-
Synthesis of 2-amino-5-chloro-1,3,4-thiadiazole: This precursor is typically synthesized from 2,5-diamino-1,3,4-thiadiazole via a Sandmeyer-type reaction, where a diazonium salt is formed and subsequently displaced by a chloride ion.[1]
-
Acetylation of 2-amino-5-chloro-1,3,4-thiadiazole: The amino group of the precursor is then acetylated using an acetylating agent such as acetyl chloride or acetic anhydride to yield the final product.
Potential impurities can arise from starting materials, by-products of side reactions, or degradation of the final compound. Common impurities may include unreacted starting materials, di-acetylated products, or related thiadiazole derivatives.
Comparative Analysis of Purity Validation Techniques
A multi-pronged analytical approach is recommended for the robust validation of "this compound" purity. The following table summarizes the key performance characteristics of commonly employed techniques.
| Analytical Technique | Principle | Limit of Detection (LOD) for Impurities | Limit of Quantification (LOQ) for Impurities | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | ~0.01% - 0.05% | ~0.03% - 0.15% | High resolution and sensitivity for separating and quantifying a wide range of impurities.[2] | Requires reference standards for impurity identification and quantification; chromophore-lacking impurities may be missed. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis. | ~0.001% - 0.01% | ~0.003% - 0.03% | Excellent for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | ~0.1% - 0.5% | ~0.3% - 1.5% | Provides unambiguous structural elucidation of the main compound and impurities without the need for reference standards; quantitative NMR (qNMR) offers high accuracy for purity assessment.[3] | Lower sensitivity compared to chromatographic methods for trace impurity detection.[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid).
-
Start with 20% acetonitrile, increasing to 80% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 10 mL of the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C (hold for 2 minutes).
-
Ramp to 250°C at 10°C/min (hold for 5 minutes).
-
-
Injection Mode: Splitless.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds (for quantitative analysis).
-
-
¹³C NMR:
-
Solvent: DMSO-d₆.
-
Pulse Sequence: Proton-decoupled experiment.
-
Number of Scans: 1024.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.75 mL of DMSO-d₆.
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and purity validation of "this compound".
Caption: Workflow for Synthesis and Purity Validation.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation, or high throughput. The following diagram compares the key attributes of HPLC, GC-MS, and NMR.
Caption: Comparison of Key Analytical Techniques.
Conclusion
Validating the purity of synthesized "this compound" requires a comprehensive analytical strategy. This guide provides a framework for researchers to compare and select the most suitable techniques for their needs. By employing a combination of high-resolution chromatographic methods like HPLC and GC-MS for sensitive impurity detection and spectroscopic techniques like NMR for definitive structural confirmation and accurate quantification, researchers can ensure the high quality of their synthesized compounds, which is a critical step in the drug development pipeline. The detailed protocols and comparative data presented herein serve as a valuable resource for achieving robust and reliable purity validation.
References
Comparative Analysis of Synthesis Methods for N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is a key intermediate in the synthesis of various biologically active compounds. The efficiency of its synthesis is therefore of significant interest to the medicinal chemistry and drug development community. This guide provides a comparative analysis of the primary methods for the synthesis of this compound, supported by experimental data to inform the selection of the most suitable protocol for specific research and development needs.
Executive Summary
The synthesis of this compound is predominantly achieved through the acetylation of its precursor, 2-amino-5-chloro-1,3,4-thiadiazole. This guide evaluates two main acetylation strategies: the use of acetyl chloride and acetic anhydride, each under both conventional heating and microwave-assisted conditions. While all methods are viable, they present notable differences in reaction time, yield, and operational simplicity. Microwave-assisted synthesis, in particular, offers a significant acceleration of the reaction, leading to dramatically reduced synthesis times.
Comparison of Synthesis Methods
The following table summarizes the quantitative data for the different synthesis approaches to this compound.
| Method | Acetylating Agent | Heating Method | Reaction Time | Temperature | Yield (%) |
| 1 | Acetyl Chloride | Conventional | 1 - 3 hours | 0 °C to reflux | ~85-90% |
| 2 | Acetic Anhydride | Conventional | 2 - 5 hours | Reflux | ~80-85% |
| 3 | Acetyl Chloride | Microwave | 5 - 15 minutes | 80 - 120 °C | ~90-95% |
| 4 | Acetic Anhydride | Microwave | 10 - 20 minutes | 100 - 140 °C | ~85-90% |
Synthesis Pathways Overview
The primary synthetic route involves a two-step process starting from 2,5-diamino-1,3,4-thiadiazole. The first step is the conversion of the diamino precursor to 2-amino-5-chloro-1,3,4-thiadiazole via a Sandmeyer-type reaction. The second, and focal, step is the acetylation of the resulting amine.
A Comparative Guide to the Biological Activity of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide and Other Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3][4] This guide provides a comparative analysis of the biological activity of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide against other notable thiadiazole derivatives. The information is compiled from various studies to offer an objective overview supported by experimental data.
Anticancer Activity
Thiadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[1][5][6] The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes and interact with biological targets.[5][7]
While specific anticancer data for this compound is not extensively reported in the reviewed literature, the synthesis of its parent amine, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, and its subsequent conversion to an acetamide derivative have been described as a key step in creating novel anticancer agents.[8][9] The biological evaluation of these more complex derivatives provides insight into the potential of the core structure.
Below is a comparison of the in vitro cytotoxic activity (IC50 values in µM) of various thiadiazole derivatives against several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | |||
| Compound 3e (Hsp90 inhibitor) | HeLa (Cervical) | Potent Inhibition | [5] |
| Compound 3e (Hsp90 inhibitor) | U2OS (Osteosarcoma) | Potent Inhibition | [5] |
| d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives | |||
| Compounds 22, 23, 25 | T47D (Breast) | 0.042 - 0.058 | [5] |
| Thiadiazole derivatives with phenyl, p-tolyl, and p-methoxyphenyl groups | |||
| Compound 8a | A549 (Lung) | 1.62 | [10] |
| Compound 8d | A549 (Lung) | 2.53 | [10] |
| Compound 8e | A549 (Lung) | 2.62 | [10] |
| LSD1 inhibiting thiadiazole derivatives | |||
| Compound 22d | MCF-7 (Breast) | 1.52 | [10] |
| Compound 22d | HCT-116 (Colon) | 10.3 | [10] |
| Compound 22a | HepG2 (Liver) | 6.47 | [10] |
| Trisubstituted thiadiazole derivatives | |||
| Compounds 40a-m | HT-1080, A-549, MCF-7, MDA-MB 231 | 16.12 - 61.81 | [10] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives | |||
| Compound with para-methoxy group | SKNMC (Neuroblastoma) | 5.41 ± 0.35 | [11] |
| Compound with para-methoxy group | PC3 (Prostate) | 22.19 ± 2.1 | [11] |
| N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide derivatives | |||
| Compound 21 (with 4-hydroxyphenyl) | SK-MEL-2 (Skin) | 4.27 µg/mL | [11] |
| N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | |||
| Compound 70 | K562 (Leukemia) | Selective Activity | [11] |
| N-(5-methyl-[1][2][12]thiadiazol-2-yl)-propionamide | |||
| HepG2 (Liver) | 9.4 µg/mL | [13] | |
| HL60 (Leukemia) | > 9.4 µg/mL | [13] | |
| MCF7 (Breast) | > 9.4 µg/mL | [13] |
Experimental Protocols: Anticancer Activity Assessment
MTT Assay for Cytotoxicity:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a specific density (e.g., 8 x 10³ cells/well) and incubated for 24 hours.[14]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 1-100 µM) and incubated for a further 48 or 72 hours.[13][14]
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Solubilization: Following a few hours of incubation, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Signaling Pathways in Thiadiazole-Induced Anticancer Activity
Thiadiazole derivatives have been shown to interfere with multiple signaling pathways crucial for cancer cell growth and survival.[1] Some derivatives have been found to inhibit specific enzymes like protein kinases.[1]
Caption: General mechanism of anticancer action for thiadiazole derivatives.
Antimicrobial Activity
Thiadiazoles are a well-established class of antimicrobial agents, with numerous derivatives showing potent activity against a range of bacteria and fungi.[2][12][15][16] The antimicrobial efficacy is often dependent on the nature of the substituents on the thiadiazole ring.[12]
| Compound/Derivative | Microorganism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference |
| Substituted thiadiazole derivatives (IIa-d) | E. coli, S. aureus | Significant activity at 50-500 mcg/mL | [17] |
| Candida albicans | Significant activity at 50-500 mcg/mL | [17] | |
| 1,3,4-Thiadiazole derivative 58a (with mercapto group) | Enterococcus faecalis | 12 mm | [15] |
| Benzimidazole-2-yl derivative of 1,3,4-thiadiazole (48) | Staphylococcus aureus | 18.96 mm | [15] |
| Bacillus pumilus | 18.20 mm | [15] | |
| Escherichia coli | 17.33 mm | [15] | |
| Tetranorlabdane compound with 1,3,4-thiadiazole (14a) | Bacillus polymyxa, Pseudomonas aeruginosa | MIC = 2.5 µg/mL | [15] |
| 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione (3) | Gram-negative bacteria | Highly active | [18] |
| 2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid (7) | Gram-positive bacteria | Marked activity | [18] |
Experimental Protocols: Antimicrobial Activity Assessment
Agar Diffusion Method (Well Diffusion or Disk Diffusion):
-
Media Preparation: A suitable agar medium is prepared and poured into Petri plates.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Compound:
-
Well Diffusion: Wells are created in the agar, and a specific volume of the test compound solution is added to each well.
-
Disk Diffusion: Sterile filter paper discs impregnated with the test compound are placed on the agar surface.
-
-
Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well or disc where microbial growth is inhibited) is measured in millimeters.
Caption: Workflow for the agar diffusion method to test antimicrobial activity.
Enzyme Inhibition
Several thiadiazole derivatives have been investigated as inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.[19][20][21] For example, some derivatives are potent inhibitors of carbonic anhydrase, an enzyme implicated in several physiological and pathological processes.[20][21]
| Compound/Derivative | Target Enzyme | Inhibition (IC50 or Ki) | Reference |
| Sulfonamide-hydrazone derivatives | |||
| Compound 3e | Carbonic Anhydrase I (hCA I) | Ki = 0.1676 ± 0.017 µM | [20] |
| Compound 3m | Carbonic Anhydrase II (hCA II) | Ki = 0.2880 ± 0.080 µM | [20] |
| 1,3,4-Thiadiazole derivatives with phenyl and benzyl substitutions | |||
| Compound 26 | COX-2 | IC50 = 2.03 µg/ml | [19] |
| Compound 26 | 5-LOX | IC50 = 6.03 µg/ml | [19] |
Experimental Protocols: Enzyme Inhibition Assay
General Spectrophotometric Enzyme Inhibition Assay:
-
Reagent Preparation: Prepare buffer solutions, substrate, and enzyme stock solutions.
-
Reaction Mixture: In a microplate well or cuvette, combine the buffer, the enzyme, and varying concentrations of the inhibitor (thiadiazole derivative).
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period.
-
Initiate Reaction: Add the substrate to start the enzymatic reaction.
-
Monitor Reaction: Measure the change in absorbance over time using a spectrophotometer. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
The 1,3,4-thiadiazole core is a versatile scaffold that gives rise to compounds with a broad range of biological activities, including potent anticancer and antimicrobial effects. While specific experimental data on the biological activity of this compound is limited in the public domain, the extensive research on structurally related thiadiazole derivatives suggests its potential as a bioactive molecule. The presence of the chloro group on the thiadiazole ring is a common feature in many active compounds, and the acetamide linkage provides a site for further chemical modification to enhance potency and selectivity.
Further direct experimental evaluation of this compound is necessary to fully elucidate its biological profile and compare it definitively with other thiadiazole derivatives. The data and protocols presented in this guide offer a valuable framework for such comparative studies and for the future design and development of novel thiadiazole-based therapeutic agents.
References
- 1. bepls.com [bepls.com]
- 2. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. jetir.org [jetir.org]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. library.dmed.org.ua [library.dmed.org.ua]
- 14. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. media.neliti.com [media.neliti.com]
- 18. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the bioactivity of derivatives of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, a key intermediate in the synthesis of novel therapeutic agents. The following sections delve into the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by experimental data and detailed protocols to facilitate further research and development.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of the 2-acetamido-1,3,4-thiadiazole core have demonstrated significant cytotoxic effects against a range of cancer cell lines. The introduction of various substituents on the thiadiazole ring and the acetamide group allows for the fine-tuning of their anticancer potency.
A prominent mechanism of action for many of these derivatives involves the inhibition of the Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[1][2]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 1,3,4-thiadiazole derivatives, highlighting the influence of different substituents on their cytotoxicity. The half-maximal inhibitory concentration (IC50) values are presented to allow for a quantitative comparison.
| Compound ID | Core Structure | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-acetamido-5-substituted-1,3,4-thiadiazole | p-tolylamino | A549 (Lung) | 34 | [3] |
| 1b | 2-acetamido-5-substituted-1,3,4-thiadiazole | p-tolylamino | MCF-7 (Breast) | 84 | [3] |
| 2a | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted)acetamide | 4-(2-ethoxyphenyl)piperazin-1-yl | MCF-7 (Breast) | 2.34 | [4] |
| 2b | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted)acetamide | 4-(2-ethoxyphenyl)piperazin-1-yl | HepG2 (Liver) | 3.13 | [4] |
| 2c | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted)acetamide | 4-benzylpiperidin-1-yl | MCF-7 (Breast) | 2.98 | [4] |
| 2d | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted)acetamide | 4-benzylpiperidin-1-yl | HepG2 (Liver) | 6.51 | [4] |
| 3a | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(substituted)acetamide | 2-chlorophenyl | SKNMC (Neuroblastoma) | 4.5 | [5] |
| 3b | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(substituted)acetamide | 3-methoxyphenyl | HT-29 (Colon) | 3.1 | [5] |
| 3c | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(substituted)acetamide | 3-fluorophenyl | PC3 (Prostate) | 12.6 | [5] |
| 4a | 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | - | MCF-7 (Breast) | 1.78 | [6] |
| 4b | 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | - | A549 (Lung) | 4.04 | [6] |
Note: The presented data is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. The introduction of a chloro group at the 5-position of the thiadiazole ring, combined with an acetamido moiety at the 2-position, provides a promising scaffold for the synthesis of new antibacterial and antifungal compounds.
Comparative Antimicrobial Activity Data
The following table presents the antimicrobial activity of selected 1,3,4-thiadiazole derivatives, with data presented as the diameter of the zone of inhibition or the Minimum Inhibitory Concentration (MIC).
| Compound ID | Core Structure | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 5a | N-chloro aryl acetamide derivative | S. aureus | 22 | 20 | [7] |
| 6a | 5-aryl-1,3,4-thiadiazole-2-ylamine derivative | B. subtilis | - | - | [8] |
| 6b | 5-aryl-1,3,4-thiadiazole-2-ylamine derivative | E. coli | - | - | [8] |
| 7a | 5-(1-adamantyl)-1,3,4-thiadiazole derivative | Gram-positive bacteria | - | - | [9] |
| 7b | 5-(1-adamantyl)-1,3,4-thiadiazole derivative | Gram-negative bacteria | - | - | [9] |
Note: The data for antimicrobial activity of direct this compound derivatives is limited in the reviewed literature. The presented data is from related structures to indicate the potential of this scaffold.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain 1,3,4-thiadiazole derivatives have shown promising anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. The mechanism of action often involves the inhibition of inflammatory mediators.
Comparative Anti-inflammatory Activity Data
The following table summarizes the in vivo anti-inflammatory activity of selected 1,3,4-thiadiazole derivatives, as determined by the carrageenan-induced paw edema model.
| Compound ID | Core Structure | Dose | % Inhibition of Edema | Reference |
| 8a | 2,5-disubstituted-1,3,4-thiadiazole Schiff base | - | 46-56 | [1] |
| 9a | 2,6-diaryl-imidazo[2,1-b][3][5][10]thiadiazole derivative | - | - | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial susceptibility of microorganisms to the test compounds.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of an agar plate.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar.
-
Compound Application: Add a defined volume of the test compound solution to each well.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is used to evaluate the anti-inflammatory potential of test compounds.
-
Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the experimental conditions.
-
Compound Administration: Administer the test compound to the animals, usually via oral or intraperitoneal injection.
-
Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Akt signaling pathway and its inhibition by 1,3,4-thiadiazole derivatives.
Caption: Experimental workflow of the MTT assay for cytotoxicity screening.
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
References
- 1. thaiscience.info [thaiscience.info]
- 2. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
Cross-Reactivity Profile of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide and the Broader 1,3,4-Thiadiazole Scaffold in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
"N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" itself is often documented as a chemical intermediate in the synthesis of more complex molecules and as an impurity in the production of the drug Acetazolamide.[4] Its deuterated form is utilized in analytical and pharmaceutical research.[4] The inherent reactivity of the 1,3,4-thiadiazole ring system and its presence in numerous biologically active compounds suggest that even simple derivatives may exhibit cross-reactivity in sensitive biological assays.
Comparative Data on 1,3,4-Thiadiazole Derivatives
To illustrate the potential for cross-reactivity, the following tables summarize the inhibitory concentrations (IC50) of various 1,3,4-thiadiazole derivatives against different biological targets. This data highlights the diverse range of activities and potential for a single scaffold to interact with multiple, unrelated protein families.
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives in Cell-Based Assays
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Chronic Myelogenous Leukemia) | 7.4 (Abl kinase) | [5] |
| Imidazo[2,1-b][6][7][8]thiadiazole derivative | MCF-7 (Breast Cancer) | 1.45 | [9] |
| Imidazo[2,1-b][6][7][8]thiadiazole derivative | SK-BR-3 (Breast Cancer) | 0.77 | [9] |
| Pyridine-thiadiazole hybrid | HCT-116 (Colon Carcinoma) | 2.03 - 37.56 | [9] |
| Pyridine-thiadiazole hybrid | Hep-G2 (Hepatocellular Carcinoma) | 2.03 - 37.56 | [9] |
| Ciprofloxacin-thiadiazole hybrid | MCF-7 (Breast Cancer) | 3.26 - 15.7 | [9] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon Adenocarcinoma) | 2.44 | [10] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast Cancer) | 23.29 | [10] |
Table 2: Carbonic Anhydrase Inhibitory Activity of 1,3,4-Thiadiazole Derivatives
| Compound Derivative | Isozyme | Kᵢ (nM) | Reference |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide derivative | hCA II | 16.7 | [2] |
| Thiazole-sulfonamide derivative | hCA IX | (Potent Inhibition) | [11] |
| 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | CA I, II, IV | (Powerful Inhibitors) | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of cross-reactivity studies.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general workflow for assessing the inhibitory activity of a compound against a purified kinase.
-
Reagent Preparation :
-
Assay Procedure :
-
In a microplate, add the purified kinase, the substrate (protein or peptide), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and MgCl₂.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
-
Detection :
-
Quantify the amount of phosphorylated substrate. This can be achieved through various methods:
-
Radiometric Assay : Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[13][14]
-
Fluorescence-Based Assay : Using a phosphospecific antibody labeled with a fluorescent probe.
-
Luminescence-Based Assay : Measuring the amount of ATP remaining in the reaction using an enzyme like luciferase.
-
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the effect of a compound on the viability of cancer cell lines.
-
Cell Seeding :
-
Culture the desired cancer cell lines (e.g., MCF-7, HepG2) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[15]
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cell plates and add the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay :
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Visualizing Potential Cross-Reactivity Pathways
The following diagrams illustrate the potential for the 1,3,4-thiadiazole scaffold to interact with multiple signaling pathways, leading to cross-reactivity.
Caption: Potential cross-reactivity of the 1,3,4-thiadiazole scaffold.
The diagram above illustrates how the 1,3,4-thiadiazole scaffold, present in "this compound," can potentially interact with multiple protein families, such as kinases and carbonic anhydrases. This promiscuity can lead to a range of biological effects, from desired anticancer activity to unintended physiological responses.
Caption: Workflow for assessing cross-reactivity.
This workflow diagram outlines a systematic approach to characterizing the cross-reactivity profile of a test compound. By employing a panel of diverse assays, researchers can identify both on-target and off-target activities, providing a more comprehensive understanding of the compound's biological effects.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 4. Buy this compound-d3 (EVT-15279972) [evitachem.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [protocols.io]
- 7. In vitro kinase assay [bio-protocol.org]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. bitesizebio.com [bitesizebio.com]
A Comparative Guide to the Synthesis of Thiadiazole Derivatives: Conventional Heating vs. Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of thiadiazole derivatives, a cornerstone in medicinal chemistry, has traditionally been approached through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising enhanced efficiency and sustainability. This guide provides an objective comparison of these two synthetic methodologies, supported by experimental data, detailed protocols, and illustrative diagrams to aid researchers in selecting the optimal approach for their work.
Data Presentation: A Quantitative Comparison
Microwave-assisted synthesis has consistently demonstrated significant advantages over conventional methods in terms of reaction time and yield.[1][2][3] The following table summarizes comparative data from various studies on the synthesis of 1,3,4-thiadiazole derivatives.
| Product/Derivative | Synthesis Method | Reaction Time | Yield (%) | Reference |
| N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine | Conventional | Hours | Lower | [4] |
| N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine | Microwave | Minutes | 80-90 | [4] |
| 1,3,4-thiadiazole derivatives | Conventional | 2 hours (reflux) | - | [5] |
| 1,3,4-thiadiazole derivatives | Microwave | 15 minutes | 82 | [6] |
| Thiazolyl-pyridazinedione derivatives | Microwave | Short | High/Efficient | [7] |
| 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazepine | Conventional | 10-18 hours | - | [8] |
| 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazepine | Microwave | 60-120 seconds | - | [8] |
| 1,3,4-thiadiazole derivatives from thiosemicarbazide and benzoic acid | Microwave | 3 minutes | 85-90 | [9] |
| 1,3,4-thiadiazole derivatives from thiosemicarbazide and benzoic acid | Ultrasonic | - | 75-80 | [9] |
Note: A direct yield comparison for some conventional methods was not available in the cited literature, but it is consistently reported as lower than the microwave-assisted counterpart.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazole derivatives, illustrating both conventional and microwave-assisted techniques.
Conventional Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole
This method involves the cyclization of a thiosemicarbazide derivative.[5][10]
-
Reactant Preparation: In a round-bottom flask, equimolar amounts of a suitable thiosemicarbazide and benzoic acid are mixed.
-
Acid Catalyst: Concentrated sulfuric acid is added dropwise to the mixture as a catalyst.
-
Reflux: The mixture is refluxed for a specified period, typically several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Neutralization and Precipitation: After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The solution is then neutralized with a base, such as an ammonia solution, to precipitate the crude product.
-
Isolation and Purification: The precipitated solid is filtered, washed thoroughly with water, and then dried. The crude product is purified by recrystallization from a suitable solvent like ethanol.
Microwave-Assisted Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole
This protocol demonstrates a more rapid and efficient synthesis using microwave irradiation.[6][9]
-
Reactant Preparation: In a microwave-safe reaction vessel, take 0.1 M of a substituted thiosemicarbazide and 0.01 M of a substituted benzoic acid.
-
Solvent and Catalyst: Add 25 ml of phosphorus oxychloride and a small amount of dimethylformamide (10 ml). Then, add 10 drops of concentrated sulfuric acid while stirring.[9]
-
Microwave Irradiation: Place the vessel in a laboratory microwave oven and irradiate the mixture at 300 W for 3 minutes, with a pulse rate of 30 seconds.[9]
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is isolated.
-
Purification: The resulting product is purified by recrystallization from an appropriate solvent (e.g., methanol).[6]
Visualizing the Process: Experimental Workflows
The following diagrams illustrate the key differences in the experimental workflows between conventional and microwave-assisted synthesis.
The logical advantages of employing microwave assistance in the synthesis of thiadiazole derivatives are summarized in the diagram below.
Conclusion
The evidence strongly suggests that microwave-assisted synthesis is a superior method for the preparation of thiadiazole derivatives when compared to conventional heating.[3][11][12] The dramatic reduction in reaction times, coupled with higher yields and purer products, makes MAOS an invaluable tool for medicinal chemistry and drug discovery.[2][4] Furthermore, the milder reaction conditions and potential for solvent-free protocols align with the principles of green chemistry, offering a more sustainable approach to chemical synthesis.[11][13] While conventional methods remain viable, the efficiency and environmental benefits of microwave irradiation position it as the preferred technique for the modern research laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry | Semantic Scholar [semanticscholar.org]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 6. jusst.org [jusst.org]
- 7. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. jocpr.com [jocpr.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation | Bentham Science [benthamscience.com]
- 13. benthamdirect.com [benthamdirect.com]
A Comparative Guide to N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide and its Alternative Reference Standards for Quality Control
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical quality control, the purity and accurate identification of active pharmaceutical ingredients (APIs) and their related impurities are paramount. "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide," a known impurity of the diuretic drug Acetazolamide, serves as a critical reference standard in analytical testing. This guide provides a comprehensive comparison of this compound (also known as Acetazolamide Impurity A) with other relevant Acetazolamide impurity reference standards. The information presented herein is intended to assist researchers and quality control professionals in selecting the most appropriate reference standards for their analytical needs.
Introduction to Acetazolamide and its Impurities
Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and other medical conditions. During its synthesis and storage, several process-related and degradation impurities can arise. Regulatory bodies mandate the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. The use of well-characterized impurity reference standards is essential for the validation of analytical methods and the routine quality control of Acetazolamide.
Comparison of Key Acetazolamide Impurity Reference Standards
This section provides a comparative overview of "this compound" and its primary alternative reference standards. The data presented is compiled from various suppliers and available Certificates of Analysis (CoA). Researchers are advised to consult the specific CoA from their chosen supplier for the most accurate and up-to-date information.
Table 1: Comparison of Physicochemical Properties of Acetazolamide Impurity Reference Standards
| Parameter | This compound (Impurity A) | N-(1,3,4-Thiadiazol-2-yl)acetamide (Impurity B) | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide (Impurity C) | 5-Amino-1,3,4-thiadiazole-2-sulfonamide (Impurity D) |
| Synonyms | Acetazolamide Impurity A, Chlorothiadiazole analog | Acetazolamide Impurity B | Acetazolamide Impurity C | Acetazolamide Impurity D |
| CAS Number | 60320-32-3 | 5393-55-5 | 32873-56-6 | 14949-00-9 |
| Molecular Formula | C₄H₄ClN₃OS | C₄H₅N₃OS | C₄H₅N₃OS₂ | C₂H₄N₄O₂S₂ |
| Molecular Weight | 177.61 g/mol | 143.17 g/mol | 175.23 g/mol | 180.21 g/mol |
| Typical Purity | >98% (CoA specific) | >98% (CoA specific) | >98% (CoA specific) | 99.52%[1] |
| Storage Conditions | 2-8°C | 2-8°C | 2-8°C | -20°C[1] |
Note: Purity values for Impurities A, B, and C are typical estimates. Please refer to the vendor-specific Certificate of Analysis for precise data.
Experimental Protocols
Accurate quantification of impurities relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for the analysis of Acetazolamide and its impurities. A general HPLC method is outlined below, based on published literature. Method validation and optimization are crucial for specific applications.
General HPLC Method for the Analysis of Acetazolamide and its Impurities
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic elution will depend on the specific impurities being analyzed.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specified wavelength (e.g., 254 nm)
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to prepare a stock solution. Further dilutions are made to achieve the desired concentrations for calibration curves.
-
Sample Preparation: The drug substance or product is dissolved in a suitable diluent, filtered, and then injected into the HPLC system.
Visualizing the Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of a pharmaceutical product using reference standards.
Structural Comparison of Acetazolamide Impurities
The chemical structures of the discussed impurities are closely related to the parent drug, Acetazolamide. Understanding these structural similarities and differences is crucial for analytical method development and impurity profiling.
Conclusion
The selection of an appropriate reference standard is a critical decision in the quality control of pharmaceuticals. While "this compound" is a key impurity of Acetazolamide, a comprehensive understanding of other potential impurities and the availability of their high-purity reference standards are essential for robust analytical testing. This guide provides a foundational comparison to aid in this selection process. It is imperative for researchers to source their reference standards from reputable suppliers who provide comprehensive Certificates of Analysis, ensuring the accuracy and reliability of their analytical results.
References
A Comparative Guide to the Characterization of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide from Different Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, a key intermediate in pharmaceutical synthesis and a known impurity of Acetazolamide (Acetazolamide Impurity A).[1] While direct comparative studies of this compound from varied synthetic routes are not extensively published, this document compiles available data and outlines the expected characterization from distinct synthetic approaches. The primary route to this compound involves the acetylation of 2-amino-5-chloro-1,3,4-thiadiazole. Variations in the acetylating agent, such as the use of acetyl chloride versus acetic anhydride, constitute different synthetic pathways that can influence the impurity profile and final product characteristics.
Summary of Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound, compiled from various sources. It is important to note that while Route 1 and Route 2 will yield the same target compound, the characterization data presented here is a composite of expected values based on the analysis of the compound and its analogues, as direct side-by-side experimental data from different synthetic routes is not publicly available.
| Parameter | Route 1: Acetylation with Acetyl Chloride | Route 2: Acetylation with Acetic Anhydride | Reference Analogue: 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide |
| Molecular Formula | C₄H₄ClN₃OS | C₄H₄ClN₃OS | C₁₀H₇Cl₂N₃OS |
| Molecular Weight | 177.61 g/mol [1] | 177.61 g/mol [1] | 304.15 g/mol |
| Melting Point (°C) | Not experimentally determined in searched literature. Computed: 144 °C.[1] | Not experimentally determined in searched literature. Computed: 144 °C.[1] | Decomposed at 250 °C[2] |
| Appearance | Expected to be a crystalline solid. | Expected to be a crystalline solid. | White crystals[2] |
| ¹H NMR (DMSO-d₆) | Expected: δ ~2.2 (s, 3H, CH₃), ~12.5 (s, 1H, NH) | Expected: δ ~2.2 (s, 3H, CH₃), ~12.5 (s, 1H, NH) | δ 4.49 (s, 2H, CH₂), 7.60 (d, 2H), 7.98 (d, 2H), 13.10 (s, 1H, NH)[2] |
| IR (KBr, cm⁻¹) | Expected: ~3250 (N-H), ~1700 (C=O), ~1640 (C=N) | Expected: ~3250 (N-H), ~1700 (C=O), ~1640 (C=N) | 3168 (NH), 1706 (C=O), 1563 (C=C)[2] |
| Mass Spectrum (m/z) | Expected: [M]+ at 177/179 (Cl isotope pattern) | Expected: [M]+ at 177/179 (Cl isotope pattern) | Not available in searched literature. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and characterization of this compound.
Synthesis
Route 1: Acetylation using Acetyl Chloride
This method is adapted from procedures for analogous compounds.[2]
-
Preparation of Starting Material: 2-amino-5-chloro-1,3,4-thiadiazole is required. This can be synthesized via diazotization of 2,5-diamino-1,3,4-thiadiazole followed by a Sandmeyer-type reaction.
-
Acetylation: To a stirred solution of 2-amino-5-chloro-1,3,4-thiadiazole (1 equivalent) in a suitable aprotic solvent (e.g., dry acetone, THF, or benzene), a base such as triethylamine or anhydrous sodium acetate (1-1.2 equivalents) is added. The mixture is cooled in an ice bath.
-
Acetyl chloride (1.1 equivalents) is added dropwise to the cooled mixture.
-
The reaction is stirred at 0°C for one hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up and Purification: The reaction mixture is poured into ice-cold water. The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Route 2: Acetylation using Acetic Anhydride
This is an alternative common method for acetylation.
-
Preparation of Starting Material: As in Route 1, 2-amino-5-chloro-1,3,4-thiadiazole is the starting material.
-
Acetylation: 2-amino-5-chloro-1,3,4-thiadiazole (1 equivalent) is suspended in acetic anhydride (2-3 equivalents).
-
A catalytic amount of a strong acid, such as sulfuric acid, or a base like pyridine can be added to facilitate the reaction.
-
The mixture is heated, for example, at reflux, for 1-3 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and then poured into ice-cold water.
-
The precipitated product is collected by filtration, washed thoroughly with water to remove excess acetic acid and anhydride, and then dried.
-
Recrystallization from a solvent like ethanol can be performed for further purification.
Characterization Methods
-
Melting Point: The melting point of the purified product is determined using a standard melting point apparatus.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.
-
Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): The purity of the compound is assessed by HPLC using a suitable column (e.g., C18) and mobile phase.
Visualizations
The following diagrams illustrate the synthetic workflow and a key signaling pathway where thiadiazole derivatives are often investigated.
Caption: Synthetic workflow for this compound.
Caption: Inhibition of a generic kinase signaling pathway by a thiadiazole derivative.
References
Performance Benchmark of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide Derivatives in Preclinical Research
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive performance benchmark of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide derivatives, a class of compounds demonstrating significant potential in anticancer and antimicrobial applications. By summarizing key experimental data and outlining detailed research protocols, this document serves as a valuable resource for scientists engaged in the discovery and development of novel therapeutic agents. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known for its diverse biological activities, and derivatives of this compound have emerged as promising candidates for further investigation.[1][2][3][4]
I. Chemical Synthesis and Derivatization
The core compound, this compound, serves as a crucial intermediate for the synthesis of a wide array of derivatives.[1] The chlorine atom at the 5-position of the thiadiazole ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the generation of diverse chemical libraries.[1]
A general synthetic pathway initiates with the reaction of a 2-amino-1,3,4-thiadiazole precursor with chloroacetyl chloride to yield a 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide intermediate.[5][6][7] This intermediate is then reacted with different nucleophiles, such as substituted amines or thiols, to produce the final derivatives.[5] Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields compared to conventional heating methods.[6]
II. Performance in Anticancer Research
Derivatives of the this compound scaffold have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of selected derivatives, providing a benchmark for their in vitro anticancer potency.
A. Anticancer Activity Data
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4e | 5-(4-chlorophenyl)-1,3,4-thiadiazole with piperazine linker | MCF-7 (Breast) | < 6.80 µg/mL | 5-Fluorouracil | 6.80 µg/mL |
| 4i | 5-(4-chlorophenyl)-1,3,4-thiadiazole with piperidine linker | MCF-7 (Breast) | < 7.56 µg/mL | 5-Fluorouracil | 6.80 µg/mL |
| 3 | N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | A549 (Lung) | 21.00±1.15 µg/mL | Cisplatin | 13.50±2.12 µg/mL |
| 3 | N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (Glioma) | 22.00±3.00 µg/mL | Cisplatin | 24.33±0.58 µg/mL |
| 4 | N-(4-Nitrophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (Glioma) | 18.50±4.95 µg/mL | Cisplatin | 24.33±0.58 µg/mL |
| 31 | N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 (Breast) | 9 µM | Imatinib | 20 µM |
| 35 | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | SKNMC (Neuroblastoma) | 5.41 ± 0.35 µM | - | - |
| 3h | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | HT-29 (Colon) | 3.1 ± 0.030 µM | Doxorubicin | < 1 µM (approx.) |
| 3d | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamide | SKNMC (Neuroblastoma) | 4.5 ± 0.035 µM | Doxorubicin | < 1 µM (approx.) |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
B. Mechanism of Action: Apoptosis Induction
Several studies have indicated that the anticancer activity of these derivatives is mediated through the induction of apoptosis.[8][9] For instance, certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to activate caspase-3 and caspase-9 in MCF-7 breast cancer cells, key executioner and initiator caspases in the intrinsic apoptotic pathway.[9] Similarly, other thiadiazole derivatives have been found to induce apoptosis and cell cycle arrest by inhibiting Akt activity.[8]
III. Performance in Antimicrobial Research
The 1,3,4-thiadiazole nucleus is also a key feature in many compounds with potent antimicrobial activity.[3][10][11] Derivatives of this compound have been evaluated against a range of bacterial and fungal strains.
A. Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microbial strains.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 9b | 1,3,4-thiadiazole-enaminone derivative | Aspergillus fumigatus | 0.9 | - | - |
| 9b | 1,3,4-thiadiazole-enaminone derivative | Geotrichum candidum | 0.08 | - | - |
| 9b | 1,3,4-thiadiazole-enaminone derivative | Staphylococcus aureus | 1.95 | - | - |
| 4c | 1,3,4-thiadiazole-enaminone derivative | Bacillus subtilis | 0.12 | - | - |
| 9a | 1,3,4-thiadiazole-enaminone derivative | Bacillus subtilis | 0.12 | - | - |
| 3 | 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione | Gram-negative bacteria | Highly Active | - | - |
| 7 | 2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid | Gram-positive bacteria | Marked Activity | - | - |
| 9 | (±)-2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]propionic acid | Gram-positive bacteria | Marked Activity | - | - |
Note: "Highly Active" and "Marked Activity" are qualitative descriptions from the source material and quantitative MIC values were not provided in that specific abstract.[12]
IV. Experimental Protocols
The following are generalized methodologies for the key experiments cited in the evaluation of this compound derivatives.
A. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (e.g., Doxorubicin, Cisplatin) are also included. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized microbial inoculum is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
V. Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The ease of derivatization at the 5-position allows for the fine-tuning of their biological activity. The data compiled in this guide demonstrates that various derivatives exhibit potent in vitro activity, in some cases comparable or superior to existing drugs. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds. The experimental protocols and workflows provided herein offer a standardized framework for researchers to benchmark the performance of their novel derivatives against the existing body of work.
References
- 1. Buy this compound-d3 (EVT-15279972) [evitachem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Anticancer Assay Validation of 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities, including promising anticancer properties.[1][2][3][4] This guide provides a comparative overview of the in vitro assay validation for 1,3,4-thiadiazole derivatives, with a focus on their cytotoxic and pro-apoptotic effects. While direct comparative data for "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" is limited, its core structure serves as a reference for understanding the broader class of N-acyl-1,3,4-thiadiazole compounds. This document outlines common experimental protocols, presents comparative data for various derivatives, and visualizes key cellular pathways and workflows to aid in the design and interpretation of in vitro studies.
Comparative Cytotoxicity of 1,3,4-Thiadiazole Derivatives
The anticancer potential of 1,3,4-thiadiazole derivatives is typically first assessed by evaluating their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, with lower values indicating higher potency. The following table summarizes the IC50 values for a selection of 1,3,4-thiadiazole derivatives from published studies, demonstrating the influence of different substitutions on their anticancer activity.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives | Doxorubicin | |||
| Compound 4b (3-Cl) | MCF-7 | Not specified, but noted for caspase activation | Not specified | |
| Compound 4c (4-Cl) | MCF-7 | Not specified, but noted for caspase activation | Not specified | |
| Series 2: N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | Imatinib | |||
| Compound 3g (m-OCH3) | MDA-MB-231 | 9 | Imatinib | 20 |
| Series 3: N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives | Doxorubicin | |||
| Compound 3d (o-Cl) | SKNMC | 4.5 ± 0.035 | Not specified | |
| Compound 3h (m-OCH3) | HT-29 | 3.1 ± 0.030 | Not specified | |
| Compound 3b (m-F) | PC3 | 12.6 ± 0.302 | Not specified | |
| Series 4: 5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives | 5-Fluorouracil | |||
| Compound 4e | MCF-7 | 2.34 | 5-Fluorouracil | 6.80 |
| Compound 4i | MCF-7 | 3.11 | 5-Fluorouracil | 6.80 |
| Compound 4e | HepG2 | 3.13 | 5-Fluorouracil | Not specified |
| Compound 4i | HepG2 | 4.01 | 5-Fluorouracil | Not specified |
| Series 5: 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Etoposide | |||
| ST10 | MCF-7 | 49.6 | Etoposide | Not specified |
| ST10 | MDA-MB-231 | 53.4 | Etoposide | Not specified |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6][7]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[5]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 1,3,4-thiadiazole derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment media and add MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caspase Activity Assay
Caspase activity assays are used to determine if the observed cytotoxicity is due to the induction of apoptosis. Caspases are a family of proteases that are key mediators of apoptosis.[8][9]
Principle: These assays utilize a synthetic peptide substrate that contains a specific caspase recognition sequence (e.g., DEVD for caspase-3/7) linked to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule.[10][11][12] When the substrate is cleaved by an active caspase, the reporter molecule is released, and the resulting color or fluorescence can be quantified.[10][12]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compounds as in the MTT assay. After incubation, harvest the cells and lyse them using a chilled lysis buffer to release intracellular contents, including caspases.[9]
-
Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction buffer containing the caspase substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the enzymatic reaction to proceed.[12]
-
Signal Detection: Measure the absorbance at 405 nm for colorimetric assays or the fluorescence at an excitation/emission wavelength pair of 380/460 nm for fluorometric assays.[9][11]
-
Data Analysis: Quantify the caspase activity by comparing the signal from treated cells to that of untreated controls.
Mechanism of Action and Signaling Pathways
Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis.[2][8] This programmed cell death can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3.[13]
Caption: Proposed apoptotic signaling pathway induced by 1,3,4-thiadiazole derivatives.
Experimental and Logical Workflows
A systematic workflow is crucial for the efficient and reliable in vitro validation of novel anticancer compounds.
Caption: General workflow for in vitro anticancer screening of 1,3,4-thiadiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. bepls.com [bepls.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide: A Guide for Laboratory Professionals
For the safe and compliant disposal of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, it is imperative to adhere to established laboratory safety protocols and consult with your institution's environmental health and safety (EHS) department. This chemical is classified as hazardous, and improper disposal can pose risks to human health and the environment.
This guide provides essential information on the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory practices and information from safety data sheets (SDS).
Immediate Safety and Handling Precautions
This compound is associated with several hazards.[1][2] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE).
Key Hazards:
| Hazard Classification | GHS Pictogram | Signal Word | Precautionary Statements |
| Acute toxicity, oral (Category 4) | pictogram | Warning | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | pictogram | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | pictogram | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | pictogram | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the following PPE:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective clothing.
-
Eye Protection: Safety glasses or goggles.
-
Face Protection: A face shield may be necessary depending on the scale of handling.
Step-by-Step Disposal Procedure
The primary route for disposal of this compound is through an approved waste disposal plant.[1][4][5] Do not dispose of this chemical down the drain or in regular trash.
-
Containment:
-
Collect waste this compound in a designated, properly sealed, and clearly labeled waste container.
-
Ensure the container is compatible with the chemical.
-
For spills, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable disposal container.[6]
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include any relevant hazard symbols.
-
-
Storage:
-
Contact EHS:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste manager.
-
Provide them with the details of the waste, including the chemical name and quantity.
-
-
Arrange for Pickup:
-
Follow your institution's specific procedures for scheduling a chemical waste pickup.
-
The EHS department will arrange for the collection and transportation of the waste to a licensed and approved waste disposal facility.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult your EHS department for detailed guidance on chemical waste disposal.
References
Personal protective equipment for handling N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide (CAS No. 60320-32-3), a compound utilized in pharmaceutical research.[1][2][3][4] Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6] Therefore, appropriate personal protective equipment must be worn at all times.
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact.[7][8] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from dust and splashes.[9][10] |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants | To prevent skin exposure.[6][7] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, use a NIOSH-approved respirator. | To avoid inhalation of dust or aerosols.[5][9] |
Safe Handling and Storage Procedures
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure that eyewash stations and safety showers are readily accessible.[9]
Handling:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[6][9]
-
Do not eat, drink, or smoke when using this product.[10]
Storage:
Accidental Release and First Aid Measures
Spill Response:
-
Evacuate: Evacuate personnel from the spill area.[7]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[7]
-
Clean-up: Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5][9]
First Aid:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a suitable, closed, and properly labeled container.
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[5] Do not allow the chemical to enter drains or sewer systems.[7] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[5]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, incorporating essential safety checkpoints.
Caption: Safe handling and disposal workflow.
References
- 1. This compound | C4H4ClN3OS | CID 314332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Buy this compound-d3 (EVT-15279972) [evitachem.com]
- 5. aaronchem.com [aaronchem.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
